Carbon-13C tetrachloride
Description
The exact mass of the compound Methane-13C, tetrachloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbon-13C tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon-13C tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tetrachloro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4/c2-1(3,4)5/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGDMQKNWNREIO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10108804 | |
| Record name | Methane-13C, tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-50-9 | |
| Record name | Methane-13C, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane-13C, tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon-13C tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 13C-labeled carbon tetrachloride
An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Carbon Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of carbon-13 (¹³C) labeled carbon tetrachloride (¹³CCl₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic routes, experimental protocols, and analytical validation of this important isotopic tracer. This document delves into the core chemical principles, offers step-by-step methodologies for the most viable synthetic pathways, and emphasizes the critical safety and handling protocols required. By synthesizing information from established industrial processes and adapting them for laboratory-scale isotopic labeling, this guide aims to be a definitive resource for the production of high-purity ¹³CCl₄.
Introduction: The Significance of ¹³C-Labeled Carbon Tetrachloride
Carbon-13 is a stable, non-radioactive isotope of carbon that serves as a powerful tool in a multitude of scientific disciplines, including metabolic research, mechanistic studies of chemical reactions, and drug metabolism and pharmacokinetics (DMPK).[1][2] The incorporation of a ¹³C atom into a molecule allows for its unambiguous tracking and quantification using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3][4]
¹³C-labeled carbon tetrachloride, specifically, is a valuable tool for investigating the fate of CCl₄ in biological and environmental systems, and as a starting material for the synthesis of other ¹³C-labeled compounds. Its use in drug development can aid in understanding the metabolic pathways of drugs and identifying potential toxicities.[5] This guide provides the necessary technical details for the synthesis of ¹³CCl₄, enabling researchers to produce this critical tracer in-house.
Strategic Approaches to the Synthesis of ¹³C-Labeled Carbon Tetrachloride
The synthesis of ¹³CCl₄ hinges on the introduction of a ¹³C atom into a suitable precursor molecule, followed by exhaustive chlorination. The choice of the ¹³C-labeled starting material is a critical first step, with commercial availability and the efficiency of the subsequent chlorination reaction being the primary considerations. The two most prominent and scientifically sound approaches are the photochlorination of ¹³C-labeled chloroform and the direct chlorination of ¹³C-labeled methane.
Rationale for Precursor Selection
The selection of the ¹³C-labeled precursor is a balance between cost, availability, and the complexity of the synthetic route.
-
¹³C-Methane (¹³CH₄): This is a fundamental and often more readily available ¹³C-labeled starting material.[6] The direct chlorination of methane is a well-established industrial process.[7] However, this reaction proceeds via a free-radical chain mechanism, which can lead to a mixture of chlorinated methanes (chloromethane, dichloromethane, chloroform, and carbon tetrachloride), necessitating careful control of reaction conditions and extensive purification.
-
¹³C-Chloroform (¹³CHCl₃): Starting from ¹³C-chloroform offers a more direct route to ¹³CCl₄, as only one additional chlorination step is required. This can lead to higher selectivity and simpler purification. The photochlorination of chloroform is a high-yield reaction that can be readily adapted for laboratory-scale synthesis.[8][9]
This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on their specific needs and available resources.
Synthetic Methodologies: Step-by-Step Protocols
Method 1: Photochlorination of ¹³C-Labeled Chloroform
This method is highly recommended for its selectivity and high conversion rates.[9] The reaction is initiated by ultraviolet (UV) light, which generates highly reactive chlorine radicals.
Reaction: ¹³CHCl₃ + Cl₂ --(UV light)--> ¹³CCl₄ + HCl
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer should be assembled. The apparatus must be placed in a certified chemical fume hood.[10] The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz or borosilicate glass). A UV lamp (e.g., a mercury vapor lamp) should be positioned to irradiate the reaction mixture.
-
Reagent Preparation:
-
¹³C-Chloroform (¹³CHCl₃) of high isotopic purity (e.g., 99 atom % ¹³C).
-
Chlorine gas (Cl₂).
-
An inert solvent, such as unlabeled carbon tetrachloride, can be used to dilute the ¹³C-chloroform to maintain a low concentration, which favors the formation of ¹³CCl₄ and minimizes the formation of byproducts like hexachloroethane.[9]
-
-
Reaction Procedure:
-
Charge the reaction flask with a solution of ¹³C-chloroform in unlabeled carbon tetrachloride. A concentration of less than 5000 ppm of ¹³C-chloroform is recommended for optimal selectivity.[11]
-
Begin stirring the mixture and maintain the reaction temperature at approximately 35°C using a water bath.[9]
-
Turn on the UV lamp to initiate the reaction.
-
Slowly bubble chlorine gas through the gas inlet tube into the reaction mixture. The flow rate of chlorine should be carefully controlled to be at least stoichiometric with the ¹³C-chloroform.[12]
-
The reaction progress can be monitored by taking small aliquots and analyzing them by gas chromatography (GC) to determine the conversion of ¹³C-chloroform.
-
Continue the reaction until the desired conversion is achieved (typically >98%).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved HCl and excess chlorine.
-
The crude ¹³CCl₄ can be purified by fractional distillation.[13] Given the small difference in boiling points between chloroform (61.2 °C) and carbon tetrachloride (76.7 °C), a spinning-band distillation apparatus is recommended for efficient separation.[13][14]
-
Alternatively, molecular sieves can be used to remove residual impurities.[14]
-
Method 2: Direct Chlorination of ¹³C-Labeled Methane
This method utilizes the fundamental reaction of methane with chlorine, which is also initiated by UV light.
Reaction: ¹³CH₄ + 4Cl₂ --(UV light)--> ¹³CCl₄ + 4HCl
Experimental Protocol:
-
Apparatus Setup: A gas-phase photoreactor is required for this synthesis. This typically consists of a quartz tube that can be irradiated by a UV lamp, with gas inlets for ¹³C-methane and chlorine, and an outlet leading to a series of cold traps to collect the chlorinated products. The entire setup must be contained within a fume hood.
-
Reagent Preparation:
-
¹³C-Methane (¹³CH₄) of high isotopic purity.
-
Chlorine gas (Cl₂).
-
-
Reaction Procedure:
-
Introduce a controlled flow of ¹³C-methane and a stoichiometric excess of chlorine gas into the photoreactor.
-
Irradiate the gas mixture with UV light to initiate the free-radical chain reaction.[7]
-
The reaction is highly exothermic, and the temperature of the reactor should be monitored.
-
The product stream, containing a mixture of chlorinated methanes and HCl, is passed through a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the products.
-
-
Work-up and Purification:
-
The condensed liquid will be a mixture of ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃, and ¹³CCl₄.
-
This mixture must be carefully neutralized to remove dissolved HCl, for example, by washing with a dilute sodium bicarbonate solution, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride).
-
The separation of the individual chlorinated methanes is achieved by fractional distillation. Due to the significant differences in their boiling points, a standard distillation setup may be sufficient.
-
Data Presentation and Expected Outcomes
The expected outcomes of the synthesis of ¹³CCl₄ are summarized in the table below. The values are based on reported efficiencies for the synthesis of the unlabeled compound and the typical isotopic purity of commercially available starting materials.
| Parameter | Method 1: Photochlorination of ¹³CHCl₃ | Method 2: Direct Chlorination of ¹³CH₄ |
| Starting Material | ¹³C-Chloroform (99 atom % ¹³C) | ¹³C-Methane (99 atom % ¹³C) |
| Expected Chemical Yield | > 95% | Variable, depends on reaction control |
| Expected Isotopic Purity | > 99 atom % ¹³C | > 99 atom % ¹³C |
| Primary Byproducts | Hexachloroethane (minimal) | ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃ |
| Purification Method | Fractional Distillation (Spinning-Band) | Fractional Distillation |
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic methods is illustrated in the following diagrams.
Caption: Workflow for the synthesis of ¹³C-Carbon Tetrachloride via photochlorination of ¹³C-Chloroform.
Caption: Workflow for the synthesis of ¹³C-Carbon Tetrachloride via direct chlorination of ¹³C-Methane.
Analytical Validation and Quality Control
The final product must be rigorously analyzed to confirm its chemical purity and isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for assessing the chemical purity of the synthesized ¹³CCl₄. It can effectively separate ¹³CCl₄ from any remaining starting material, solvent, and byproducts. The mass spectrum will confirm the identity of the product, showing the characteristic isotopic cluster for ¹³CCl₄.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is essential for determining the isotopic enrichment of the final product.[15] A proton-decoupled ¹³C NMR spectrum of the purified product should show a single resonance corresponding to the carbon atom in ¹³CCl₄. The isotopic enrichment can be quantified by comparing the integral of this signal to that of a known internal standard or by using advanced NMR techniques.[3]
Safety and Handling Protocols
Carbon tetrachloride is a known carcinogen and is toxic to the liver and kidneys.[16] All handling and synthesis of ¹³CCl₄ must be conducted with extreme caution, adhering to strict safety protocols.
-
Engineering Controls: All operations involving carbon tetrachloride must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.[10] The laboratory should be maintained under negative pressure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility charts), safety goggles or a face shield, and a lab coat, must be worn at all times.[10][17]
-
Handling and Storage: Avoid contact with skin and eyes and inhalation of vapors.[10] Store ¹³CCl₄ in a tightly sealed container in a dry, well-ventilated area.
-
Spill and Emergency Procedures: In case of a small spill (<1 L), trained personnel with appropriate PPE may clean it up using an absorbent material. For larger spills, evacuate the area and contact emergency services.[18] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
Conclusion
The synthesis of ¹³C-labeled carbon tetrachloride is an achievable goal for a well-equipped research laboratory. By carefully selecting the appropriate ¹³C-labeled precursor and following the detailed protocols outlined in this guide, researchers can produce high-purity ¹³CCl₄ for their specific applications. The photochlorination of ¹³C-chloroform is generally the preferred method due to its higher selectivity and yield. Rigorous adherence to safety protocols is paramount throughout the entire process, from handling the starting materials to the purification and analysis of the final product. This guide provides the foundational knowledge and practical steps necessary to empower researchers in their pursuit of advanced isotopic labeling studies.
References
- CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents. (n.d.).
- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.
-
Exploring the Role of Carbon Tetrachloride in Chemical Synthesis - Patsnap Eureka. (2025, July 3). Retrieved from [Link]
- US2110174A - Method of making carbon tetrachloride - Google Patents. (n.d.).
-
Carbon tetrachloride - Wikipedia. (n.d.). Retrieved from [Link]
- CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents. (n.d.).
- CN1982267A - Method for converting carbon tetrachloride into methane chloride - Google Patents. (n.d.).
-
Carbon-13 Isotope Enrichment Process by CF4 Distillation. (n.d.). Taiyo Nippon Sanso. Retrieved from [Link]
-
How to make Carbon Tetrachloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2010, November 25). Retrieved from [Link]
-
Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. (n.d.). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024, November 25). Retrieved from [Link]
-
Unveiling the Secret Reaction: How to Make Carbon Tetrachloride! - YouTube. (2023, February 3). Retrieved from [Link]
-
How to convert methane to carbon tetrachloride - Quora. (2018, October 28). Retrieved from [Link]
-
The use of δ13C in CO to determine removal of CH4 by Cl radicals in the atmosphere - MPG.PuRe. (2024, April 26). Retrieved from [Link]
-
Two Methods for Purifying Carbon Tetrachloride - Tech Briefs. (2018, February 3). Retrieved from [Link]
-
Carbon tetrachloride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]
- WO2018009459A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents. (n.d.).
- Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4558–4563.
-
WO/2018/009459 PHOTOCHLORINATION OF CHLOROFORM TO CARBON TETRACHLORIDE - WIPO Patentscope. (2018, January 11). Retrieved from [Link]
-
Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Carbon Tetrachloride - EPA. (2017, February 5). Retrieved from [Link]
-
Carbon tetrachloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PubMed. (2021, October 10). Retrieved from [Link]
-
4 - University of Georgia Office of Research. (n.d.). Retrieved from [Link]
-
Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed. (n.d.). Retrieved from [Link]
-
The use of δ13C in CO to determine removal of CH4 by Cl radicals in the atmosphere - AEMET. (2024, June 7). Retrieved from [Link]
-
Kinetic Modeling of Direct Methane Chlorination in Both Free-Radical and Catalytic Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
How to Implement Effective Carbon Tetrachloride Usage Protocols? - Patsnap Eureka. (2025, July 3). Retrieved from [Link]
-
Favoring the Methane Oxychlorination Reaction over EuOCl by Synergistic Effects with Lanthanum - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. CN1982267A - Method for converting carbon tetrachloride into methane chloride - Google Patents [patents.google.com]
- 2. epic.awi.de [epic.awi.de]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tn-sanso.co.jp [tn-sanso.co.jp]
- 7. quora.com [quora.com]
- 8. CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents [patents.google.com]
- 9. WO2018009459A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents [patents.google.com]
- 10. research.uga.edu [research.uga.edu]
- 11. CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Sciencemadness Discussion Board - How to make Carbon Tetrachloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Two Methods for Purifying Carbon Tetrachloride - Tech Briefs [techbriefs.com]
- 15. Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. How to Implement Effective Carbon Tetrachloride Usage Protocols? [eureka.patsnap.com]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
physicochemical properties of Carbon-13C tetrachloride
Physicochemical Profiling of Carbon-13 Tetrachloride ( ): A Technical Guide for Spectroscopic & Metabolic Applications
Executive Summary
Carbon-13 tetrachloride (
This guide provides a rigorous analysis of
Molecular & Isotopic Architecture
The fundamental distinction of
Synthesis & Enrichment
Production typically follows the chlorination of
Reaction Pathway:
Physicochemical Properties: The Isotope Effect
The substitution of
Comparative Data Table
| Property | Natural | Carbon-13 | Isotope Effect Note |
| Molecular Weight | 153.82 g/mol | 154.82 g/mol | +1.0 Da mass shift |
| Density (25°C) | 1.594 g/mL | 1.604 g/mL | Mass-dependent density increase (~0.6%) |
| Boiling Point | 76.72°C | 76.7°C | Negligible/Slight Inverse VPIE |
| Melting Point | -23.0°C | -23.0°C | Negligible shift |
| Spin ( | 0 | 1/2 | NMR Active |
| Dipole Moment | 0 D | 0 D | Symmetric Tetrahedral ( |
Deep Dive: Vapor Pressure Isotope Effect (VPIE)
Contrary to the intuition that "heavier molecules boil higher,"
-
Mechanism: The heavier isotope lowers the zero-point energy of the internal vibrations. In non-polar fluids like
, this can slightly weaken intermolecular dispersion forces relative to the kinetic energy reduction, leading to volatility that is nearly identical to, or slightly higher than, the light isotopologue. -
Practical Implication: For distillation or evaporation protocols, researchers should treat
as having an identical volatility profile to standard .
Spectroscopic Signatures & Applications
The primary utility of
A. Nuclear Magnetic Resonance (NMR)
proton-free-
Chemical Shift:
- (relative to TMS).
-
Unlike
(77.16 ppm, triplet), appears as a singlet because there are no attached protons or deuterons to cause J-coupling splitting.
-
Relaxation Mechanism (
): In most organic molecules, relaxation is driven by Dipole-Dipole (DD) interaction with attached protons. lacks protons, shutting down the DD pathway.-
Dominant Mechanism: Spin-Rotation (SR) .[1] The molecule is a symmetric top; as it rotates, the electron cloud lags slightly, generating a fluctuating magnetic field that relaxes the nucleus.
-
Implication:
relaxation times are temperature-dependent but do not benefit from Nuclear Overhauser Effect (NOE) enhancement. This makes an excellent standard for quantifying relaxation pathways in other molecules.
-
B. Vibrational Spectroscopy (IR/Raman)
The mass increase of the central atom redshifts the vibrational frequencies, particularly the asymmetric stretch (
-
Asymmetric Stretch:
- : ~776 cm⁻¹
- : ~750–755 cm⁻¹ (Red-shifted)
-
Utility: This shift allows for the discrimination of metabolic flux in tracer studies where
is incorporated into chlorinated metabolites.
Visualization: NMR Relaxation Logic
The following diagram illustrates the decision logic for selecting
Caption: Logic flow for selecting
Experimental Protocols
Protocol 1: Anhydrous NMR Sample Preparation
Since
-
Glassware Prep: Bake NMR tubes and pipettes at 120°C for 4 hours. Cool in a desiccator.
-
Solvent Handling:
-
Use
stored over 4Å molecular sieves (activated). -
Note: Do not use basic alumina, as
can react violently with some basic surfaces under catalytic conditions.
-
-
Transfer: Perform all transfers in a glove bag or glove box under
or Ar atmosphere. -
Sealing: Cap the NMR tube immediately. For long-term studies, flame-seal the tube to prevent evaporation (volatile toxic vapor).
Protocol 2: Metabolic Tracer Precursor Handling
When using
-
Stoichiometry: Calculate moles based on the specific isotopic mass (154.82 g/mol ), not the natural mass.
-
Initiation: Radical reactions (e.g., Kharasch addition) require an initiator (AIBN or Benzoyl Peroxide).
-
Quenching: Unreacted
must be recovered via rotary evaporation (cold trap -78°C) due to its high cost and toxicity.
Safety & Environmental Compliance
WARNING: Carbon tetrachloride is a potent hepatotoxin and a Group 2A carcinogen. It is also a Class I Ozone Depleting Substance.
Toxicology Mechanism
CYP2E1-
This radical initiates lipid peroxidation, leading to hepatocellular necrosis.
-
Isotope Effect on Toxicity: While kinetic isotope effects (KIE) can sometimes slow metabolism, the C-Cl bond cleavage is the rate-determining step. The
substitution has a negligible effect on bond strength compared to H/D substitution. Therefore, treat as equally toxic to .
Handling Requirements
-
Containment: Fume hood with face velocity >100 fpm.
-
PPE: Double nitrile gloves (breakthrough time is short for chlorinated solvents) or Viton/PVA gloves.
-
Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acetone or ether waste streams to prevent cross-reactions.
References
-
Narten, A., & Kuhn, W. (1961). Accurate Determination of Vapor Pressure Differences of Isotopic Compounds. II. The
Isotope Effect in Carbon Tetrachloride and Benzene. Helvetica Chimica Acta.[2] Link -
Sigma-Aldrich. (2024). Carbon-13C tetrachloride Product Specification & Density Data. Link
-
Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics. Internet Version. Link
-
Farrar, T. C., & Becker, E. D. (1971). Pulse and Fourier Transform NMR. Academic Press. (Authoritative source for Spin-Rotation relaxation mechanisms in small molecules).[1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Carbon Tetrachloride. Link
Sources
- 1. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE DETERMINATION OF VAPOR PRESSURE DIFFERENCES OF ISOTOPIC COMPOUNDS. II. THE C$sup 13$/C$sup 12$ ISOTOPE EFFECT IN CARBON TETRACHLORIDE AND BENZENE (Journal Article) | OSTI.GOV [osti.gov]
The 13C NMR Spectroscopic Profile of Carbon Tetrachloride: A Technical Guide
Executive Summary
Carbon tetrachloride (
This guide provides a comprehensive technical analysis of the
The Spectroscopic Signature
In a proton-decoupled
Quantitative Parameters
| Parameter | Value | Notes |
| Chemical Shift ( | 96.1 ppm | Downfield shift driven by the electronegativity of four Chlorine atoms. |
| Multiplicity | Singlet | No protons present for J-coupling ( |
| Line Shape | Broadened | Broadening caused by scalar coupling to quadrupolar Chlorine nuclei ( |
| NOE Enhancement | Negligible ( | Lack of protons prevents Nuclear Overhauser Effect (NOE) signal enhancement. |
Structural Causality
The resonance at 96.1 ppm is a direct consequence of inductive deshielding . The four highly electronegative chlorine atoms pull electron density away from the central carbon, descreening the nucleus and exposing it to a higher effective magnetic field (
Relaxation Dynamics: The Dominance of Spin-Rotation[2][3]
The most critical technical challenge in acquiring quantitative
Mechanism Analysis
The dominant relaxation pathway for
-
Physics: As the small, symmetric
molecule rotates rapidly in solution, the electron cloud lags slightly behind the nuclear framework. This generates a fluctuating local magnetic field at the nucleus.[2] -
Temperature Dependence: This is the inverse of the Dipole-Dipole mechanism. As temperature increases, molecular rotation speeds up, increasing the efficiency of the SR mechanism, thereby shortening
.
Diagram: Relaxation Mechanism Logic
The following diagram illustrates the decision logic for identifying the dominant relaxation mechanism, contrasting
Caption: Logical flow determining 13C relaxation mechanisms. CCl4 follows the "No Protons -> High Symmetry" path to Spin-Rotation.
Experimental Protocol: Quantitative Acquisition
Due to the Spin-Rotation mechanism and lack of NOE, standard carbon parameters (e.g.,
The "Long T1" Challenge
The spin-lattice relaxation time (
Validated Workflow: Inversion Recovery
To determine the exact
Caption: Inversion Recovery workflow for measuring T1. Essential for optimizing recycle delays in CCl4 analysis.
Recommended Parameters for Detection
If the goal is simply detection (limit test) rather than quantitation, use the following optimized parameters to maximize Signal-to-Noise (S/N) per unit time:
-
Pulse Angle: 30° (Ernst Angle approximation for long
). -
Relaxation Delay (
): 2–5 seconds (Accepting saturation). -
Decoupling: Inverse Gated (if integration is needed) or Standard Waltz-16 (if only detection is needed).
-
Scans (NS): High count (e.g., >1024) to overcome the lack of NOE enhancement.
Regulatory & Safety Context (ICH Q3C)
In modern drug development, identifying the
Safety Profile & Limits
-
Classification: Class 1 (Solvents to be avoided).
-
Toxicity: Known human carcinogen; hepatotoxic.
-
Concentration Limit: 4 ppm .
Analytical Implication
Because the regulatory limit (4 ppm) is far below the sensitivity of standard
-
Screening:
NMR can identify gross contamination during process development. -
Release Testing: Must be performed via Headspace Gas Chromatography (GC-FID/MS) to achieve the required Limit of Quantitation (LOQ).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms).[3][4][2]
-
International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]
- Lyerla, J. R., & Levy, G. C. (1974). Carbon-13 Nuclear Spin Relaxation. Topics in Carbon-13 NMR Spectroscopy, 1, 79-148.
Sources
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spin-Lattice Relaxation Time Measurements of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrum of Carbon-13C Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This technique is indispensable in modern chemistry, biochemistry, and drug development for molecular weight determination and structural elucidation. A key feature of mass spectrometry is its ability to resolve isotopes, providing a unique isotopic signature for molecules. This guide offers a detailed exploration of the mass spectrum of carbon tetrachloride, with a special focus on its Carbon-13 labeled analogue, ¹³CCl₄. Understanding the mass spectrum of isotopically labeled compounds is crucial for their use as tracers in metabolic studies, environmental fate analysis, and as internal standards in quantitative assays.
The Foundational Role of Natural Isotopic Abundance
The mass spectrum of any chlorine-containing compound is profoundly influenced by the natural isotopic distribution of chlorine. Chlorine exists as two stable isotopes: ³⁵Cl and ³⁷Cl. The natural abundance of these isotopes is approximately 75.76% for ³⁵Cl and 24.24% for ³⁷Cl, leading to a roughly 3:1 ratio.[1] This isotopic distribution gives rise to a characteristic pattern of peaks in the mass spectrum for any ion containing chlorine atoms.
For a molecule with n chlorine atoms, the resulting mass spectrum will exhibit a cluster of peaks at M, M+2, M+4, ..., M+2n, where M is the mass of the ion with all ³⁵Cl isotopes. The relative intensities of these peaks can be predicted based on the binomial expansion of (a + b)ⁿ, where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl.
Mass Spectrum of Unlabeled Carbon Tetrachloride (¹²CCl₄)
Before delving into the specifics of ¹³CCl₄, it is instructive to first understand the mass spectrum of unlabeled carbon tetrachloride. The molecular weight of CCl₄ is determined by the isotopes of both carbon (¹²C and ¹³C) and chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight using the most abundant isotopes (¹²C and ³⁵Cl) is 152 Da.
Upon ionization in the mass spectrometer, typically by electron impact (EI), the carbon tetrachloride molecule loses an electron to form the molecular ion, CCl₄⁺•. This molecular ion is energetically unstable and undergoes fragmentation.[2]
Molecular Ion Cluster of ¹²CCl₄
Due to the presence of four chlorine atoms, the molecular ion of CCl₄ appears as a cluster of five major peaks. The theoretical relative intensities of these peaks, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes, are presented in the table below.
| Ion | Isotopic Composition | Nominal m/z | Theoretical Relative Intensity |
| [¹²C³⁵Cl₄]⁺ | 4 x ³⁵Cl | 152 | 100 |
| [¹²C³⁵Cl₃³⁷Cl]⁺ | 3 x ³⁵Cl, 1 x ³⁷Cl | 154 | 131 |
| [¹²C³⁵Cl₂³⁷Cl₂]⁺ | 2 x ³⁵Cl, 2 x ³⁷Cl | 156 | 64 |
| [¹²C³⁵Cl³⁷Cl₃]⁺ | 1 x ³⁵Cl, 3 x ³⁷Cl | 158 | 14 |
| [¹²C³⁷Cl₄]⁺ | 4 x ³⁷Cl | 160 | 1 |
Fragmentation Pattern of ¹²CCl₄
The primary fragmentation pathway for the CCl₄⁺• molecular ion involves the successive loss of chlorine radicals (Cl•) or chlorine molecules (Cl₂).[3] The most abundant fragment ion is typically [CCl₃]⁺.
The major fragment ions observed in the mass spectrum of ¹²CCl₄ are:
-
[CCl₃]⁺: This ion cluster arises from the loss of a single chlorine radical from the molecular ion. The most intense peak in this cluster is at m/z 117 (¹²C³⁵Cl₃).
-
[CCl₂]⁺•: Formed by the loss of two chlorine radicals or a Cl₂ molecule. The most intense peak in this cluster is at m/z 82 (¹²C³⁵Cl₂).
-
[CCl]⁺: Results from the loss of three chlorine radicals. The most intense peak in this cluster is at m/z 47 (¹²C³⁵Cl).
-
[Cl]⁺: The chlorine cation itself, showing peaks at m/z 35 and 37.
Each of these fragment ions also exhibits a characteristic isotopic pattern due to the presence of chlorine atoms.
Caption: Fragmentation pathway of ¹²CCl₄⁺•.
Mass Spectrum of Carbon-13C Tetrachloride (¹³CCl₄)
When the central carbon atom in carbon tetrachloride is the ¹³C isotope, the mass of the molecule and all its carbon-containing fragments are shifted by +1 atomic mass unit (amu) compared to their ¹²C counterparts.[4] This predictable mass shift is the cornerstone of stable isotope labeling studies.
Molecular Ion Cluster of ¹³CCl₄
The molecular ion cluster for ¹³CCl₄ will be shifted to higher m/z values by 1 unit.
| Ion | Isotopic Composition | Nominal m/z | Theoretical Relative Intensity |
| [¹³C³⁵Cl₄]⁺ | 1 x ¹³C, 4 x ³⁵Cl | 153 | 100 |
| [¹³C³⁵Cl₃³⁷Cl]⁺ | 1 x ¹³C, 3 x ³⁵Cl, 1 x ³⁷Cl | 155 | 131 |
| [¹³C³⁵Cl₂³⁷Cl₂]⁺ | 1 x ¹³C, 2 x ³⁵Cl, 2 x ³⁷Cl | 157 | 64 |
| [¹³C³⁵Cl³⁷Cl₃]⁺ | 1 x ¹³C, 1 x ³⁵Cl, 3 x ³⁷Cl | 159 | 14 |
| [¹³C³⁷Cl₄]⁺ | 1 x ¹³C, 4 x ³⁷Cl | 161 | 1 |
Fragmentation Pattern of ¹³CCl₄
The fragmentation pathways of ¹³CCl₄ are analogous to those of ¹²CCl₄. However, each carbon-containing fragment will have an m/z value that is one unit higher.
Caption: Fragmentation pathway of ¹³CCl₄⁺•.
Comparative m/z Values of Major Fragments
The following table provides a direct comparison of the nominal m/z values for the most abundant isotopologues of the major fragments from ¹²CCl₄ and ¹³CCl₄.
| Fragment Ion | ¹²C-Containing Fragment (m/z) | ¹³C-Containing Fragment (m/z) | Mass Shift (amu) |
| [CCl₃]⁺ (all ³⁵Cl) | 117 | 118 | +1 |
| [CCl₂]⁺• (all ³⁵Cl) | 82 | 83 | +1 |
| [CCl]⁺ (all ³⁵Cl) | 47 | 48 | +1 |
This consistent +1 mass shift for all carbon-containing fragments is a definitive indicator of ¹³C labeling.
Experimental Protocol for Mass Spectrometry of Carbon Tetrachloride
The following is a generalized protocol for acquiring the electron ionization (EI) mass spectrum of carbon tetrachloride.
1. Sample Preparation:
- Due to its volatility, carbon tetrachloride can be introduced into the mass spectrometer via a direct insertion probe with a heated inlet or through a gas chromatography (GC) system.
- For direct infusion, a dilute solution of CCl₄ in a volatile, non-interfering solvent (e.g., methanol or hexane) is prepared.
2. Mass Spectrometer Setup:
- Ionization Mode: Electron Impact (EI).
- Electron Energy: Typically 70 eV to induce reproducible fragmentation.
- Ion Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Mass Range: Scan from a low m/z (e.g., 30) to a value that encompasses the molecular ion cluster (e.g., 200).
3. Data Acquisition:
- Introduce a small amount of the sample into the ion source.
- Acquire the mass spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.
- A background spectrum (without the sample) should be acquired and subtracted from the sample spectrum to remove contributions from background contaminants.
4. Data Analysis:
- Identify the molecular ion cluster.
- Identify the major fragment ion clusters.
- Analyze the isotopic patterns to confirm the number of chlorine atoms in each fragment.
- For ¹³CCl₄, confirm the +1 m/z shift for all carbon-containing fragments relative to the known spectrum of ¹²CCl₄.
Conclusion
The mass spectrum of Carbon-13C tetrachloride is a clear and illustrative example of the effects of isotopic labeling in mass spectrometry. The predictable +1 amu shift in the molecular ion and all carbon-containing fragments, combined with the characteristic isotopic patterns of the chlorine atoms, provides an unambiguous signature for this molecule. This detailed understanding is vital for researchers utilizing ¹³CCl₄ in quantitative studies and for elucidating reaction mechanisms and metabolic pathways. The principles outlined in this guide are broadly applicable to the mass spectral analysis of other isotopically labeled compounds.
References
-
Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]
-
Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]
-
Bews, J. R., & Glidewell, C. (1981). Molecular fragmentations. Pt. 4. The mass spectral fragmentation of carbon tetrachloride. Journal of Molecular Structure, 71, 287-296. [Link]
-
Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646–6651. [Link]
-
Clark, J. (2014). Fragmentation patterns in mass spectra. Chemguide. [Link]
Sources
The Enduring Bond: An In-depth Technical Guide to the Stability of Carbon-13 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of scientific research and pharmaceutical development, Carbon-13 (¹³C) labeled compounds are indispensable tools. From elucidating metabolic pathways to serving as robust internal standards in quantitative bioanalysis, their utility is predicated on a fundamental assumption: that they are stable and reliable surrogates for their unlabeled counterparts. This guide, born from the intersection of synthetic chemistry, analytical science, and regulatory understanding, delves into the critical aspects of the stability of ¹³C-labeled compounds. We will explore the theoretical underpinnings of their inherent stability, the potential pathways of degradation, and the rigorous methodologies required to ensure their integrity throughout their lifecycle.
The Foundation of Stability: Understanding the ¹³C Isotope
Carbon-13 is a stable, non-radioactive isotope of carbon, containing six protons and seven neutrons. This additional neutron imparts a greater mass compared to the more abundant ¹²C isotope but does not alter the element's chemical properties in a significant way.[1] This principle is the cornerstone of its use as a tracer; the labeled compound is expected to behave identically to the native compound in biological and chemical systems.[1]
However, the increased mass of the ¹³C atom does lead to a subtle but significant phenomenon known as the Kinetic Isotope Effect (KIE) . Bonds involving ¹³C have a slightly lower zero-point energy and are therefore stronger than the corresponding bonds with ¹²C. This means that reactions where a C-C or C-H bond is broken in the rate-determining step will proceed slightly slower for a ¹³C-labeled molecule. While often negligible in many applications, a profound understanding of the KIE is crucial in highly sensitive metabolic flux analyses and in interpreting the stability of a labeled position, particularly when it is adjacent to a reactive center.
Factors Influencing the Stability of ¹³C-Labeled Compounds
The stability of a ¹³C-labeled compound is a function of both its intrinsic chemical nature and the external environment to which it is exposed. While ¹³C itself is inherently stable, the molecule it is incorporated into can be susceptible to degradation. The primary factors to consider are:
-
Chemical Structure: The inherent reactivity of the molecule is the most significant determinant of its stability. Functional groups prone to hydrolysis, oxidation, or other transformations will be the primary sites of degradation, irrespective of the isotopic label.
-
Position of the Label: The stability of the isotopic label itself is of paramount importance. While the carbon-carbon backbone is generally robust, labels on or adjacent to labile functional groups could potentially be lost or "scramble" to other positions within the molecule under certain conditions.
-
Storage Conditions: Like any chemical compound, ¹³C-labeled molecules are susceptible to degradation from environmental factors. Temperature, light, and humidity can all accelerate decomposition.[2]
-
Formulation and Matrix Effects: The chemical environment surrounding the labeled compound can significantly impact its stability. This includes the solvent system, the presence of excipients in a drug product, and the biological matrix in which it is analyzed.
The Specter of Instability: Degradation Pathways and Isotopic Scrambling
Ensuring the fidelity of ¹³C-labeled compounds requires a thorough understanding of how they might degrade. Forced degradation studies, where the compound is subjected to harsh conditions, are essential for identifying potential degradation products and pathways.[2][3]
Chemical Degradation
The chemical degradation of a ¹³C-labeled compound will generally mirror that of its unlabeled counterpart. Common degradation pathways include:
-
Hydrolysis: Esters, amides, lactones, and other susceptible functional groups can be cleaved in the presence of water, particularly under acidic or basic conditions.
-
Oxidation: Functional groups such as aldehydes, alcohols, and electron-rich aromatic systems can be susceptible to oxidation, which can be initiated by exposure to air, peroxides, or certain metal ions.
-
Photodegradation: Exposure to light, particularly in the ultraviolet range, can provide the energy to initiate photochemical reactions, leading to degradation.
Isotopic Scrambling
A unique stability concern for isotopically labeled compounds is the potential for isotopic scrambling , where the ¹³C label migrates from its original position to other positions within the molecule. This can occur through various intramolecular rearrangement reactions, often facilitated by acidic or basic conditions, or thermal stress. While less common for the robust carbon skeleton, it is a possibility that must be considered, especially for molecules with certain structural motifs that can undergo rearrangements.
A Framework for Stability Assessment: Methodologies and Protocols
A robust stability testing program is essential to ensure the integrity of ¹³C-labeled compounds. This program should be designed to evaluate both the chemical stability of the molecule and the stability of the isotopic label.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step in assessing the stability of a ¹³C-labeled compound.[3] The goal is to induce degradation to an extent that allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[3]
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C |
| Oxidation | 0.1% to 3% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat at elevated temperatures (e.g., 60-80°C) |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines |
Note: The extent of degradation should ideally be in the range of 5-20% to allow for the detection of degradation products without completely consuming the parent compound.[2]
Analytical Techniques for Stability Assessment
A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive stability assessment.
LC-MS is the workhorse for stability studies, offering the ability to separate the parent compound from its degradation products and provide mass information for their identification.
Experimental Protocol: LC-MS for Stability Assessment of a ¹³C-Labeled Compound
-
Sample Preparation:
-
Prepare a stock solution of the ¹³C-labeled compound in a suitable solvent.
-
Subject aliquots of the stock solution to forced degradation conditions as outlined in Table 1.
-
Neutralize the acidic and basic stress samples.
-
Prepare a control (unstressed) sample and a blank (solvent) sample.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.[4]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Polarity: Both positive and negative ion modes should be evaluated.
-
Scan Mode: Full scan mode is used to identify unknown degradation products. Multiple Reaction Monitoring (MRM) can be used for quantitative analysis of the parent compound and known degradants.[4]
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Examine the mass spectra of the degradation products to determine their molecular weights and propose potential structures.
-
Assess the isotopic purity of the parent compound in the stressed samples by examining its mass spectrum. Any significant change in the isotopic distribution could indicate isotopic scrambling or degradation.
-
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products and for directly assessing the position and stability of the ¹³C label.[5]
Experimental Protocol: ¹³C-NMR for Stability Assessment
-
Sample Preparation:
-
Prepare a concentrated solution of the stressed sample in a suitable deuterated solvent. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
-
NMR Analysis:
-
¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. This will provide information on the overall structure of the degradation products and can be used to quantify the amount of parent compound remaining.
-
2D NMR (HSQC, HMBC): These experiments are invaluable for elucidating the structure of unknown degradation products by providing information on C-H and long-range C-H correlations.
-
Isotope-Edited NMR: Specialized NMR techniques can be used to specifically probe the ¹³C-labeled sites and assess for any isotopic scrambling.[6]
-
Regulatory Landscape and Best Practices
For researchers in the pharmaceutical industry, adherence to regulatory guidelines is paramount. While there are no specific guidelines dedicated solely to the stability of ¹³C-labeled compounds, the principles outlined in the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for stability testing of drug substances and products are applicable.[3]
When a ¹³C-labeled compound is used as an internal standard in a regulated bioanalytical method, its stability must be thoroughly evaluated as part of the method validation.[7] The FDA's Bioanalytical Method Validation guidance provides a framework for these assessments.[7]
Best Practices for Ensuring the Stability of ¹³C-Labeled Compounds:
-
Sourcing and Characterization: Obtain labeled compounds from reputable suppliers who provide a comprehensive certificate of analysis detailing the chemical and isotopic purity.
-
Proper Storage: Store labeled compounds according to the manufacturer's recommendations, typically at low temperatures and protected from light.
-
Solution Stability: Evaluate the stability of the compound in the solvents used for stock and working solutions.
-
Freeze-Thaw Stability: Assess the stability of the compound after multiple freeze-thaw cycles.
-
Long-Term Stability: For critical reagents, conduct long-term stability studies under the intended storage conditions.
Conclusion: A Commitment to Quality
The stability of Carbon-13 labeled compounds is not merely a technical consideration; it is a fundamental prerequisite for the generation of reliable and reproducible scientific data. By understanding the underlying principles of their stability, the potential pathways of degradation, and by implementing rigorous analytical methodologies for their assessment, researchers can ensure the integrity of these invaluable tools. This commitment to quality is essential for advancing our understanding of complex biological systems and for the development of safe and effective medicines.
References
- Bueschl, C., Krska, R., & Schuhmacher, R. (2013). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management.
-
Cocuron, J.-C. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]
- Dal Molin, M., Gasparini, G., Scrimin, P., Rastrelli, F., & Prins, L. J. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
- Edison, A. S., Clendinen, C. S., & Stupp, G. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6.
- Fan, T. W.-M., & Lane, A. N. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Metabolites, 1(1), 40–57.
- FDA. (2018).
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Gauthier, J. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. KCAS Bioanalytical & Biomarker Services.
- Häubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692–696.
- Kim, D.-H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3133–3142.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Sasaki, K., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Analytical Biochemistry, 414(1), 122–128.
-
Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
- Tautenhahn, R., et al. (2011).
- Tofade, T. S. (2020).
-
UNT Research. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]
- Wyss, D. F., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4560–4566.
- U.S. Food and Drug Administration. (2018).
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Strategic Utilization of 13C-Isotopic Labeling: From Synthesis to Systems Biology
Introduction
The utilization of Carbon-13 (
This guide details the operational principles of
Part 1: The Physics of Detection
To design effective experiments, one must understand the detection limits imposed by physics.
Mass Spectrometry (MS)
In MS, the substitution of
-
Key Concept: Isotopologues . Molecules that differ only in their isotopic composition (e.g., M+0, M+1, M+2).
-
Challenge: Natural abundance correction. Since 1.1% of all carbon is naturally
, "background" noise must be mathematically subtracted to determine true enrichment.
Nuclear Magnetic Resonance (NMR)
is NMR silent (spin 0).-
Key Concept: Scalar Coupling (
-coupling) . In uniformly labeled samples, adjacent atoms couple to each other ( ), allowing the backbone connectivity of proteins to be traced sequentially (e.g., HNCA experiments).
Part 2: Synthesis Strategies
Obtaining the labeled precursor is the first bottleneck. The choice between chemical and biosynthetic synthesis depends on the complexity of the target molecule.
Comparative Analysis of Synthesis Methods
| Feature | Chemical Synthesis | Biosynthetic (Enzymatic) Synthesis |
| Precursor | Simple gases ( | Labeled substrates (e.g., |
| Specificity | High (Site-specific labeling) | Variable (Uniform or scrambled labeling) |
| Yield | High for small molecules | Lower, requires purification from biomass |
| Cost | High initial setup, low scaling cost | High substrate cost, expensive purification |
| Application | Drug tracers, metabolic probes | Uniformly labeled proteins/RNA for NMR |
Workflow: Chemical Incorporation of
The following diagram illustrates the decision logic and workflow for synthesizing a
Figure 1: Decision logic for synthesizing
Part 3: Metabolic Flux Analysis ( -MFA)
This is the "gold standard" for quantifying intracellular reaction rates (fluxes) in living systems.[1] Static metabolite levels (pool sizes) do not indicate pathway activity; flux does.
The Principle of Atom Mapping
By feeding cells a specifically labeled substrate (e.g.,
Protocol: Steady-State -MFA in Adherent Cancer Cells
Objective: Determine the ratio of Glycolysis vs. Pentose Phosphate Pathway (PPP) flux.
-
Tracer Selection:
-
Use
-Glucose. -
Why? Cleavage by glycolysis produces different fragment masses compared to decarboxylation via the oxidative PPP.
-
-
Cell Culture & Labeling:
-
Seed cells in 6-well plates.
-
Switch media to glucose-free DMEM supplemented with 10mM
-Glucose. -
Critical Step: Incubate for 5-6 cell doublings to ensure "isotopic steady state" (where the label enrichment in metabolites is constant).
-
-
Metabolism Quenching:
-
Rapidly aspirate media.
-
Immediately wash with ice-cold saline (0.9% NaCl).
-
Add 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.
-
Causality: Metabolism turns over in milliseconds. Warm solvents or slow washing will alter the metabolic snapshot (e.g., ATP hydrolysis).
-
-
Extraction & Derivatization:
-
Scrape cells, vortex, and centrifuge (14,000 x g, 4°C).
-
Evaporate supernatant under nitrogen.
-
Derivatize (e.g., Methoxyamine + MSTFA) for GC-MS analysis.
-
-
Data Acquisition:
-
Measure Mass Isotopomer Distributions (MIDs) of proteinogenic amino acids (Alanine, Glutamate).
-
Flux Logic Visualization
The diagram below maps the flow of carbon atoms from Glucose to Pyruvate, highlighting how different pathways result in distinct isotopic signatures.
Figure 2: Atom mapping logic. Glycolysis produces M+2 Pyruvate from [1,2-13C] Glucose, while PPP results in M+1 Pyruvate due to the loss of the first carbon as CO2.
Part 4: Data Processing & Correction
Raw MS data is not flux. It is a mix of tracer enrichment and natural abundance.
Natural Abundance Correction
Before modeling, you must subtract the signal from naturally occurring
-
The Matrix Method:
Where is a correction matrix based on the atomic formula of the metabolite (and its derivative). You must solve for using the inverse matrix. -
Software: Tools like IsoCor or Metran are standard for this correction [1].
References
-
Antoniewicz, M. R. (2015).[2] Methods in Molecular Biology. 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. [Link]
-
Young, J. D. (2014).[3] Current Opinion in Biotechnology. Metabolic flux analysis with 13C-labeling: demonstration of the precision of flux estimates. [Link]
-
BMRB. (2023). Biological Magnetic Resonance Data Bank: Metabolomics Standards. [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using Carbon-13C tetrachloride in metabolic flux analysis
Application Note: High-Resolution Metabolic Flux Analysis in Carbon Tetrachloride (
Executive Summary & Strategic Distinction
Carbon tetrachloride (
To utilize Carbon-13 in this context, researchers must distinguish between two distinct experimental architectures:
-
The Direct Tracer Method (
): Using isotopically labeled to track the kinetics of bioactivation (CYP2E1 activity) and covalent binding to lipids/proteins. -
The Metabolic Impact Method (MFA with
Stressor): Using to induce injury, while using standard tracers (e.g., or Hyperpolarized ) to map the resulting shifts in central carbon metabolism (glycolysis, TCA cycle, gluconeogenesis).
This guide prioritizes the Metabolic Impact Method , as it is the primary workflow for validating hepatoprotective drugs, but also details the Direct Tracer synthesis for mechanistic toxicology.
Mechanistic Grounding: The Bioactivation Pathway
Understanding the flux requires mapping the atomic fate of
-
Step 1:
is metabolized by CYP2E1 in the endoplasmic reticulum. -
Step 2: It loses a chloride ion to form the trichloromethyl radical (
). -
Step 3: This radical reacts with
to form the trichloromethyl peroxyl radical ( ), initiating lipid peroxidation.[1][2][3] -
Step 4 (Flux Relevance): The cascade collapses mitochondrial membrane potential, halting the TCA cycle and forcing a shift to anaerobic glycolysis (Warburg-like effect).
Figure 1: The causal pathway from
Protocol A: The Metabolic Impact Method (Standard Drug Dev Workflow)
Objective: Quantify how a drug candidate restores central carbon metabolism in a
Experimental Design
| Group | Pre-Treatment | Inducer (IP Injection) | Tracer (IV/Oral) | Endpoint |
| Control | Vehicle | Corn Oil (1 mL/kg) | Baseline Flux | |
| Model | Vehicle | Injury Flux | ||
| Therapeutic | Drug Candidate | Restored Flux? |
Step-by-Step Workflow
-
Induction (Time
):-
Administer
intraperitoneally (IP).[4] -
Critical Note: Pure
is too volatile and toxic. Dilute 1:4 or 1:9 in olive oil or corn oil to ensure slow release and prevent immediate mortality.
-
-
Wait Period:
-
Acute Model: 24 hours (Peak necrosis).
-
Chronic Model: 2x/week for 4–8 weeks (Fibrosis).
-
-
Tracer Infusion (Time
):-
Fast animals for 6 hours to deplete glycogen.
-
Inject
(2 g/kg) as a bolus or continuous infusion to achieve isotopic steady state (approx. 2 hours).
-
-
Sample Collection:
-
Quenching: Rapidly harvest liver tissue and clamp in liquid nitrogen (
seconds) to stop enzymatic activity. -
Extract polar metabolites using Methanol:Water:Chloroform (2:1:1).
-
Analytical Readout (GC-MS/LC-MS)
Analyze the Mass Isotopomer Distribution (MID) of key TCA intermediates:
-
Citrate (
): Indicates flux from Pyruvate Dehydrogenase (PDH). -
Lactate (
): Indicates anaerobic glycolysis (damage marker). -
Malate (
): Indicates Pyruvate Carboxylase (PC) anaplerosis (gluconeogenesis).
Protocol B: The Direct Tracer Method ( )
Objective: Track the specific bioactivation rate of
Rationale
Since
Protocol
-
Preparation:
-
Obtain
(commercially available from isotope suppliers like Cambridge Isotope Labs). -
Prepare a microsome incubation assay (In Vitro) or IP injection (In Vivo).
-
-
In Vitro CYP2E1 Assay:
-
Incubate liver microsomes with NADPH and
. -
Trap: Use a sealed vessel with a KOH trap to capture evolved
.
-
-
Analysis:
-
Adduct Quantification: Digest microsomes/tissue. Use Isotope Ratio Mass Spectrometry (IRMS) to measure total
enrichment in the lipid fraction (lipid peroxidation adducts). -
Flux Calculation: The rate of
incorporation into lipids is a direct proxy for CYP2E1 activity.
-
Data Interpretation & Expected Results
The following table summarizes how to interpret MFA data in a
| Metabolite / Flux | Change in | Mechanism | Drug Effect (Desired) |
| Lactate ( | High Increase | Mitochondrial damage forces cell to rely on glycolysis (Warburg effect). | Reduction to baseline. |
| Citrate ( | Decrease | Blocked entry into TCA cycle due to PDH inhibition or enzyme leakage. | Increase (Restoration of TCA). |
| Succinate | Accumulation | Complex II dysfunction often leads to succinate buildup. | Normalization. |
| High | Direct radical attack on membranes (Protocol B). | Reduction (Scavenging effect). |
Visualizing the Flux Shift
Figure 2: Comparative flux maps.
Critical Troubleshooting & Safety
-
Isotopic Purity: For Protocol B (
), ensure enrichment. The natural abundance of (1.1%) will mask low-level adduct formation if enrichment is low. -
Vehicle Control: Never use DMSO as a vehicle for
in metabolic studies. DMSO has antioxidant properties and can scavenge hydroxyl radicals, artificially protecting the liver and invalidating the metabolic model. Use Corn Oil or Olive Oil. -
Hyperpolarized Imaging: If using Hyperpolarized
(MRI), the window of detection is only 60–90 seconds. This method is superior for seeing live necrosis but requires specialized hardware (DNP-MRI).
References
-
Weber, L. W., et al. (2003). "Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model." Critical Reviews in Toxicology.
-
Josan, S., et al. (2015). "Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate." NMR in Biomedicine.
-
Hensley, C. T., et al. (2016). "Metabolic Heterogeneity in Human Lung Tumors." Cell. (Demonstrates the standard 13C-Glucose infusion protocols adaptable for liver toxicity).
-
Knock, B., et al. (2025). "Protective Effects of COG133 on Carbon Tetrachloride‐Induced Acute Liver Injury." PMC. (Recent application of metabolic markers in CCl4 models).
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The course of CCl4 induced hepatotoxicity is altered in mGSTA4-4 null (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Quantitation of Carbon Tetrachloride via Isotope Dilution GC/MS using
Application Note: AN-2026-CCL4-IDMS
Executive Summary
Carbon tetrachloride (
This protocol details the application of Isotope Dilution Mass Spectrometry (IDMS) using Carbon-13 labeled Carbon Tetrachloride (
Scientific Principles & Mechanism
The "Impossible" Deuterated Standard
For most Volatile Organic Compounds (VOCs), deuterated analogs (e.g., Benzene-d6) are the standard choice. However,
We utilize
Mass Spectral Logic
does not typically show a strong molecular ion (-
Native
(Analyte): The dominant ion is at m/z 117 . -
(Internal Standard): The dominant ion is
at m/z 118 .
Crucial Interference Check:
-
Does IS interfere with Analyte? The IS (m/z 118) cannot fragment down to m/z 117. There is zero contribution from the standard to the analyte signal.
-
Does Analyte interfere with IS? Native
contains ~1.1% natural . Thus, a high concentration of native sample will produce a small signal at m/z 118. However, in trace analysis (ppb/ppm levels), this contribution is mathematically negligible compared to the spiked IS concentration.
Experimental Protocol
Materials & Reagents
-
Analyte: Carbon Tetrachloride (Certified Reference Material).
-
Internal Standard: Carbon Tetrachloride-
(Isotopic Purity 99%). -
Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) (Headspace Grade).
-
Note: DMSO is preferred for water-insoluble drug substances; Water is preferred for environmental samples.
-
Sample Preparation (Headspace)
This method utilizes Static Headspace (SHS) to eliminate non-volatile matrix interferences.
-
Stock IS Solution: Prepare
at 100 µg/mL in Diluent. -
Working IS Solution: Dilute Stock to 1 µg/mL.
-
Sample Blending:
-
Weigh 100 mg of sample (drug substance or soil) into a 20 mL HS vial.
-
Add 5.0 mL of Diluent.
-
Spike: Add 50 µL of Working IS Solution (Final IS conc: 10 ng/mL in vial).
-
Seal immediately with PTFE/Silicone septa.
-
GC/MS Instrumentation Parameters
-
System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).
-
Column: DB-624 or ZB-624 (30m
0.25mm 1.4µm). Thick film is required for VOC retention.
Gas Chromatograph (GC):
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 220°C.
-
Oven Program:
-
40°C hold for 3 min.
-
Ramp 10°C/min to 120°C.
-
Ramp 25°C/min to 240°C (Bake out).
-
Headspace Autosampler:
-
Incubation: 80°C for 20 minutes (Equilibrium is critical).
-
Syringe Temp: 90°C.
-
Transfer Line: 100°C.
Mass Spectrometer (MS):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: SIM (Selected Ion Monitoring).
SIM Acquisition Table
Precision relies on monitoring the correct isotopic clusters.
| Compound | Type | Dwell Time | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
| Target | 50 ms | 117.0 | 119.0 | 121.0 | |
| IS | 50 ms | 118.0 | 120.0 | 122.0 |
Workflow Visualization
The following diagram illustrates the self-validating logic of the IDMS workflow. The
Caption: Figure 1: IDMS Workflow. The
Data Analysis & Calculation
Quantification is performed using the Relative Response Factor (RRF) .
Where:
- = Area of Native Quant Ion (m/z 117)
- = Area of IS Quant Ion (m/z 118)
- = Concentration of Native Standard
- = Concentration of Internal Standard[1]
Final Concentration Calculation:
Validation Criteria (Self-Validating System)
-
Retention Time Match: The Retention Time (RT) of the Native and
peaks must match within minutes. -
Ion Ratio Stability: The ratio of Quant/Qual ions (e.g., 117/119) should not deviate by >20% from the reference standard.
-
IS Recovery: Monitor the absolute area of m/z 118. A drop of >50% indicates a leak or severe matrix suppression.
References
-
U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[2][3] USP-NF. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846 Update VI. [Link]
-
National Institute of Standards and Technology (NIST). Carbon Tetrachloride Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. [Link]
-
International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]
Sources
Application Notes and Protocols for Quantitative Proteomics Using ¹³C Labeled Standards
Introduction: The Foundation of Precise Protein Quantification
In the dynamic fields of proteomics, drug discovery, and clinical research, the ability to accurately quantify changes in protein abundance is paramount. While various methods exist, the use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), has emerged as a gold standard for achieving high precision and accuracy in mass spectrometry (MS)-based proteomics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing ¹³C labeled standards in quantitative proteomics, with a primary focus on the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.
The fundamental principle behind stable isotope labeling is the introduction of a known mass difference between proteins from different experimental conditions.[2] This is achieved by incorporating "heavy" isotopes, such as ¹³C, into the proteins of one cell population, while a control population incorporates the natural "light" isotopes.[3][4] When the samples are mixed and analyzed by mass spectrometry, the chemically identical peptides from the different conditions are detected as pairs of peaks with a specific mass shift. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the original samples. This co-analysis of labeled and unlabeled peptides minimizes experimental variability that can be introduced during sample preparation and analysis, leading to highly reliable and reproducible quantification.[4][5]
Methodologies for Incorporating ¹³C Labeled Standards
There are two primary strategies for introducing ¹³C labeled standards into a proteomics workflow: metabolic labeling and the use of synthetic labeled peptides or proteins.
Metabolic Labeling: The SILAC Approach
SILAC is a powerful in vivo metabolic labeling technique where cells are cultured in a medium containing "heavy" ¹³C-labeled essential amino acids, typically L-lysine and L-arginine.[3][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins, resulting in a proteome where every protein is labeled.[4] This method is highly accurate because the light and heavy samples are combined at the very beginning of the experimental workflow, often at the cell or protein lysate stage.[7] This ensures that both samples are subjected to the exact same processing steps, minimizing downstream quantitative errors.[4]
Advantages of SILAC:
-
High Accuracy and Precision: Mixing samples early in the workflow minimizes experimental variability.[4][7]
-
In Vivo Labeling: Reflects the true biological state of the proteome.[8][9]
-
Versatility: Applicable to a wide range of cell lines and can be used to study various biological processes, including protein turnover and post-translational modifications.[3][10]
Synthetic Labeled Peptides and Proteins: The AQUA Strategy
For absolute quantification of specific proteins, the Absolute QUAntification (AQUA) strategy is employed.[6] This method involves spiking a known amount of a synthetic, stable isotope-labeled peptide (typically ¹³C and/or ¹⁵N) that is identical in sequence to a target peptide from the protein of interest into the sample.[6] By comparing the MS signal of the endogenous "light" peptide to the "heavy" synthetic standard, the absolute quantity of the target protein can be determined.[6][11] Similarly, full-length, heavy-labeled proteins can be used as internal standards, which has the advantage of accounting for variability in enzymatic digestion efficiency.[6][12][13]
Advantages of AQUA:
-
Absolute Quantification: Provides the absolute amount of a protein in a sample.[6]
-
Targeted Analysis: Ideal for validating biomarkers and studying specific proteins of interest.
-
Flexibility: Can be applied to any sample type, including tissues and body fluids.[10]
Experimental Workflow: A Detailed SILAC Protocol
This section provides a step-by-step protocol for a typical SILAC experiment, from cell culture to data analysis.
Phase 1: Cell Culture and Metabolic Labeling
The success of a SILAC experiment hinges on the complete incorporation of the heavy amino acids into the proteome.
Protocol:
-
Cell Line Selection and Media Preparation:
-
Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).
-
Prepare two types of SILAC-compatible media: "light" medium containing normal L-lysine and L-arginine, and "heavy" medium containing ¹³C-labeled L-lysine (e.g., L-Lysine-¹³C₆) and L-arginine (e.g., L-Arginine-¹³C₆).[14] Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[14]
-
-
Cell Adaptation and Labeling:
-
Culture one population of cells in the "light" medium and another in the "heavy" medium.
-
Subculture the cells for at least five to six cell divisions in the respective media to ensure near-complete incorporation (>99%) of the labeled amino acids.[4]
-
-
Experimental Treatment:
-
Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
-
Quality Control: Verification of Label Incorporation:
-
Before proceeding with the main experiment, it is crucial to verify the efficiency of label incorporation.
-
Harvest a small aliquot of cells from the "heavy" culture, extract proteins, and analyze by mass spectrometry to confirm that the incorporation of heavy amino acids is >99%. Incomplete labeling can significantly impact the accuracy of quantification.[15]
-
Phase 2: Sample Preparation
Meticulous sample preparation is critical for obtaining high-quality data.
Protocol:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Mix the "light" and "heavy" lysates in a 1:1 protein ratio. Accurate mixing is essential for reliable quantification. A quality control check of the mixing ratio is recommended.
-
-
Protein Digestion:
-
Proteins can be digested either in-solution or in-gel.
-
In-Solution Digestion:
-
Denature the proteins in the mixed lysate using a denaturing agent (e.g., urea).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Dilute the sample to reduce the denaturant concentration and digest the proteins with a protease, most commonly trypsin.
-
-
In-Gel Digestion:
-
Phase 3: Mass Spectrometry Analysis
The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
LC Separation:
-
The peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.
-
-
MS Analysis:
-
The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan), where the "light" and "heavy" peptide pairs will be visible.
-
The instrument then selects precursor ions for fragmentation and acquires tandem mass spectra (MS/MS or MS2 scan), which provides sequence information for peptide identification.
-
Phase 4: Data Analysis
Specialized software is required to process the raw MS data to identify and quantify the proteins.
Protocol:
-
Peptide and Protein Identification:
-
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
-
Quantification:
-
Statistical Analysis and Data Interpretation:
Visualizing the SILAC Workflow
The following diagram illustrates the key steps in a typical SILAC experiment.
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Isotope-labeled protein standards: toward absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ckisotopes.com [ckisotopes.com]
- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Isotope-Labeled Solvents in NMR: From Background Suppression to Hyperpolarization
Content Type: Detailed Application Note & Protocol Guide Target Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary
In high-precision structural elucidation and quantitative NMR (qNMR), the solvent is often the limiting factor. Standard deuterated solvents (
This guide details the strategic application of Isotopically Modified Solvents —specifically
Part 1: Strategic Selection of Isotope-Labeled Solvents
The choice of solvent isotope profile dictates the sensitivity and resolution of your experiment. Use the following decision matrix to select the appropriate solvent grade.
Figure 1: Solvent Selection Decision Matrix
Caption: Decision logic for selecting between Standard,
Part 2: C-Depleted Solvents (The "Silent" Background)
The Challenge: Solvent Masking
Standard DMSO-d
The Solution: C-DMSO-d
C-depleted solvents are manufactured to reduce the natural abundance ofProtocol A: "Zero-Background" Impurity Profiling
Objective: Detect and quantify a 0.1% impurity peak located at 40 ppm without mathematical solvent subtraction.
Materials:
-
Analyte: API (Active Pharmaceutical Ingredient) candidate (approx. 10-20 mg).
-
Solvent:
C-DMSO-d (99.9% D, 99.9% C). -
Instrument: 500 MHz NMR or higher equipped with a CryoProbe.
Step-by-Step Methodology:
-
Sample Preparation (Glove Box Recommended):
- C-solvents are hygroscopic and expensive. Handle in a dry environment.
-
Dissolve 15 mg of API in 0.6 mL of
C-DMSO-d . -
Note: Do not add TMS unless necessary; its signal can introduce dynamic range issues.
-
Acquisition Parameters:
-
Pulse Sequence: Standard zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to
of the longest relaxing carbon (typically 2-5s for small molecules, longer for quaternary carbons). -
Scans (NS): Because the solvent noise is absent, you can increase receiver gain (RG).
-
Spectral Width: Standard (-10 to 220 ppm).
-
-
Processing:
-
Apply exponential multiplication (LB = 1.0 Hz).
-
Phasing: You will notice the absence of the DMSO septet. The baseline at ~40 ppm will be flat.
-
Referencing: Since the solvent peak is invisible, reference using an internal standard or the API's known chemical shifts (secondary referencing).
-
Validation Check:
-
Run a quick 1H spectrum first. The residual proton peak (CHD
) will still appear at 2.50 ppm, confirming the lock is stable.
Part 3: C-Enriched Solvents & Additives (The "Active" Standard)
While depleted solvents hide the background,
The Challenge: qNMR Accuracy
In qNMR, the "100% signal" comes from an internal standard. Using a protonated standard in Carbon NMR introduces NOE (Nuclear Overhauser Effect) complications. Using a
Protocol B: qNMR with C-Labeled Internal Standards
Objective: Quantify the purity of a drug substance using a
Materials:
-
Analyte: Drug substance (~20 mg).[1]
-
Solvent: Standard DMSO-d
or CDCl . -
Internal Standard:
C-Formic Acid or C-Methanol (Trace amount, ~1 L).-
Why: A 99%
C-enriched standard gives a signal 100x stronger than natural abundance carbons, allowing you to use minute quantities that do not interfere with the solute's solubility.
-
Workflow Diagram:
Figure 2: qNMR Workflow with Enriched Standards
Caption: Workflow for qNMR using trace
Step-by-Step Methodology:
-
Pulse Sequence Selection:
-
Relaxation Delay (Critical):
-
Calculation:
Where:- = Integral area
- = Number of carbons contributing to the signal (1 for enriched standard)
- = Molar mass
- = Mass weighed
- = Purity
Part 4: Hyperpolarization (Dissolution DNP)
Context: In Dissolution Dynamic Nuclear Polarization (d-DNP), a sample is polarized at ~1K and then rapidly dissolved.
Application:
-
Note: While often called "substrates," in the context of the DNP matrix, these labeled compounds effectively act as the solvent/glassing agent during the polarization phase.
-
Protocol Insight: The use of
C-depleted solvents for the dissolution step (the hot solvent injected) is becoming standard to prevent background noise from overwhelming the hyperpolarized signal of the target metabolite [1].
Comparative Data Table
| Solvent Type | Isotopic Composition | Primary Application | Key Advantage | Cost Factor |
| Standard | Routine NMR | Low cost, good locking | $ | |
| Impurity Profiling, Metabolomics | Removes solvent overlap (e.g., DMSO septet) | |||
| qNMR Standards, DNP | Massive signal enhancement, Reference |
References
-
Applications of 13C-Depleted Solvents
- Source: ResearchGate/Bruker Applic
- Context: Discussion on resolving carbon peaks inside DMSO multiplets using HSQC and depleted solvents.
-
Quantitative NMR (qNMR)
-
Dissolution DNP and Solvent Effects
- Source: NIH / PubMed Central.
- Context: Methodology of dissolution DNP, including the use of labeled substrates and solvent matrices for hyperpolariz
-
NMR Chemical Shifts of Trace Impurities
- Source: American Chemical Society (ACS).
-
Context: Reference data for solvent impurities, critical when using non-depleted solvents.[6]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
Application Notes and Protocols for Tracking Reaction Mechanisms with Carbon-13 Labeled Carbon Tetrachloride (¹³CCl₄)
Introduction: Unveiling Reaction Pathways with Isotopic Precision
In the intricate world of chemical synthesis and drug development, a thorough understanding of reaction mechanisms is paramount. It is the compass that guides process optimization, impurity profiling, and the rational design of novel therapeutics. Isotopic labeling is a powerful technique that allows researchers to trace the journey of specific atoms through a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways.[1][2] Among the various isotopes, Carbon-13 (¹³C) offers a stable and readily detectable probe for elucidating the fate of carbon atoms in a reaction.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Carbon-13 labeled carbon tetrachloride (¹³CCl₄) as a versatile tool for tracking reaction mechanisms. While carbon tetrachloride has been historically used as a solvent and reagent in various chemical processes, including free-radical reactions, its isotopically labeled counterpart, ¹³CCl₄, opens up new avenues for detailed mechanistic investigations.[5] By following the ¹³C label, researchers can gain profound insights into reaction intermediates, bond-forming and bond-breaking steps, and the overall transformation pathway.
This document will provide field-proven insights and detailed protocols for the synthesis of ¹³CCl₄, its application in tracking reaction mechanisms, and the analysis of labeled products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Foundation: Synthesis of ¹³C-Labeled Carbon Tetrachloride
The journey of any isotopic labeling study begins with the synthesis of the labeled compound. While ¹³CCl₄ is commercially available, understanding its synthesis provides valuable context and can be a cost-effective alternative for researchers. A common strategy involves the chlorination of a simple ¹³C-labeled precursor.
A plausible and efficient method for the synthesis of ¹³CCl₄ is the exhaustive chlorination of ¹³C-labeled methane (¹³CH₄) or carbon disulfide (¹³CS₂). The free-radical chlorination of methane is a well-established industrial process that can be adapted for laboratory-scale synthesis.
Proposed Synthetic Protocol (Illustrative)
-
Precursor: Start with commercially available ¹³C-labeled methane (¹³CH₄, >99% ¹³C enrichment).
-
Reaction Setup: In a quartz reaction vessel equipped with a gas inlet, a condenser, and a trap for collecting the product, introduce a controlled flow of ¹³CH₄ and chlorine gas (Cl₂).
-
Initiation: Irradiate the reaction mixture with UV light to initiate the free-radical chain reaction. This homolytically cleaves the Cl-Cl bond to generate chlorine radicals.
-
Propagation: The chlorine radicals will abstract hydrogen atoms from ¹³CH₄, initiating a chain reaction that sequentially replaces all four hydrogen atoms with chlorine atoms.
-
Termination: The reaction is complete when the formation of ¹³CCl₄ is maximized.
-
Purification: The product mixture, which may contain partially chlorinated methanes (¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃), is then purified by fractional distillation to isolate the ¹³CCl₄.
It is crucial to perform this synthesis in a well-ventilated fume hood due to the toxicity of chlorine gas and chlorinated methanes.
Core Applications: Elucidating Mechanisms with ¹³CCl₄
The true power of ¹³CCl₄ lies in its ability to act as a tracer in a variety of chemical reactions. By pinpointing the location of the ¹³C atom in the products, one can deduce the mechanism of the reaction.
Case Study 1: Probing Free-Radical Polymerization
Carbon tetrachloride is known to act as a chain-transfer agent in free-radical polymerization, controlling the molecular weight of the resulting polymer.[5] Using ¹³CCl₄ allows for a definitive confirmation of this mechanism and provides insights into the termination process.
Illustrative Reaction: The free-radical polymerization of styrene initiated by a radical initiator (e.g., AIBN) in the presence of ¹³CCl₄ as a chain-transfer agent.
Mechanistic Insight: The growing polymer radical can abstract a chlorine atom from ¹³CCl₄, terminating the polymer chain and generating a trichloromethyl radical (•¹³CCl₃). This radical can then initiate a new polymer chain.
Tracking the Label: The incorporation of the •¹³CCl₃ group as an end-group in the polystyrene chain can be unequivocally detected by ¹³C NMR and Mass Spectrometry.
-
¹³C NMR: The ¹³C NMR spectrum of the purified polymer will show a characteristic signal corresponding to the ¹³C atom of the trichloromethyl end-group, at a chemical shift distinct from the signals of the polymer backbone.
-
Mass Spectrometry (Pyrolysis-GC-MS): Pyrolysis of the polymer followed by GC-MS analysis of the fragments will reveal the presence of fragments containing the ¹³C-labeled trichloromethyl group.
Case Study 2: Investigating Reductive Dechlorination Pathways
The environmental fate of chlorinated hydrocarbons is of significant interest, and understanding their degradation pathways is crucial for remediation strategies. ¹³CCl₄ can be used to study the mechanism of its own reductive dechlorination, a process relevant to environmental chemistry and catalysis.
Illustrative Reaction: The reduction of ¹³CCl₄ by a reducing agent (e.g., zero-valent iron, or a catalytic system).
Mechanistic Question: Does the dechlorination proceed sequentially (¹³CCl₄ → ¹³CHCl₃ → ¹³CH₂Cl₂ → ¹³CH₃Cl → ¹³CH₄) or do other pathways, such as the formation of C-C coupled products, occur?
Tracking the Label: By analyzing the reaction mixture at different time points using GC-MS, the formation and disappearance of various ¹³C-labeled products can be quantified.
-
GC-MS Analysis: A gas chromatograph coupled to a mass spectrometer can separate the volatile chlorinated methanes and identify them based on their characteristic mass spectra. The presence of the ¹³C atom will result in a one-unit mass shift for the molecular ion and any carbon-containing fragments, confirming the fate of the original carbon atom.
-
Quantitative Analysis: By creating calibration curves for each expected product, the concentration of each ¹³C-labeled species can be determined over time, allowing for the elucidation of the reaction kinetics and the dominant degradation pathway.
Experimental Protocols: A Step-by-Step Guide
The successful implementation of ¹³CCl₄ as a mechanistic probe requires careful experimental design and execution. The following protocols provide a general framework that can be adapted to specific research needs.
Protocol 1: General Reaction Setup with ¹³CCl₄
Safety Precaution: Carbon tetrachloride is a toxic and volatile substance. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reaction Vessel: Choose a reaction vessel appropriate for the scale of your reaction (e.g., a round-bottom flask) equipped with a magnetic stir bar, a reflux condenser (if heating), and a septum-sealed inlet for the addition of reagents.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reagent Addition: Dissolve the reactants and any catalysts in an appropriate solvent. Add the solution to the reaction vessel via a syringe.
-
Addition of ¹³CCl₄: Using a microliter syringe, carefully add the desired amount of ¹³CCl₄ to the reaction mixture through the septum.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals for analysis by TLC, GC-MS, or NMR.
-
Work-up: Once the reaction is complete, quench the reaction appropriately and perform a standard work-up procedure (e.g., extraction, washing, and drying) to isolate the product mixture.
Protocol 2: ¹³C NMR Analysis of Reaction Products
¹³C NMR spectroscopy is a primary tool for identifying the position of the ¹³C label in the reaction products.
-
Sample Preparation:
-
Purify the reaction product(s) of interest using standard techniques (e.g., column chromatography, recrystallization, or distillation).
-
Dissolve an appropriate amount of the purified sample (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom in the molecule.
-
The presence of a significantly enhanced signal at a specific chemical shift will indicate the position of the ¹³C label.
-
For more complex molecules, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹³C signals with the proton signals, aiding in the structural assignment.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign the chemical shifts of the observed signals by comparing them to literature values or by using predictive software.
-
The integration of the ¹³C signals is generally not quantitative in a standard ¹³C NMR experiment. For quantitative analysis, specialized techniques with longer relaxation delays are required.
-
| Compound | Expected ¹³C Chemical Shift Range (ppm) |
| ¹³CCl₄ | 95 - 100 |
| ¹³CHCl₃ | 75 - 80 |
| ¹³CH₂Cl₂ | 50 - 55 |
| ¹³CH₃Cl | 20 - 25 |
| R-¹³CCl₃ | 90 - 100 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific molecular structure.
Protocol 3: GC-MS Analysis of Reaction Products
GC-MS is an invaluable tool for separating and identifying volatile ¹³C-labeled products in a reaction mixture.
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
If necessary, derivatize the products to increase their volatility.
-
-
GC-MS Acquisition:
-
Inject the prepared sample into the GC-MS instrument.
-
Use a GC method that provides good separation of the expected products.
-
Acquire the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to those of authentic standards.
-
The mass spectrum of a ¹³C-labeled compound will show a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound.
-
Analyze the fragmentation pattern to confirm the position of the ¹³C label within the molecule.
-
Data Interpretation and Troubleshooting
-
Interpreting ¹³C NMR Spectra: The key is to look for a signal with a significantly higher intensity than what would be expected from the natural abundance of ¹³C (approximately 1.1%). The chemical shift of this signal will pinpoint the location of the label.
-
Interpreting Mass Spectra: The presence of a molecular ion (M+1) peak corresponding to the ¹³C-labeled compound is the primary indicator. The fragmentation pattern should also be consistent with the proposed structure, with fragments containing the ¹³C atom showing a one-mass-unit shift.
-
Troubleshooting:
-
Low Incorporation of the Label: This could be due to incomplete reaction or side reactions. Optimize the reaction conditions (temperature, reaction time, stoichiometry).
-
Complex Spectra: If the product mixture is complex, purify the components before analysis.
-
Ambiguous Results: Use a combination of analytical techniques (NMR, MS, IR) to confirm the structure of the labeled products.
-
Conclusion: A Powerful Tool for Mechanistic Elucidation
The use of Carbon-13 labeled carbon tetrachloride provides a robust and unambiguous method for tracking the fate of the CCl₃ moiety in a variety of chemical reactions. By leveraging the power of modern analytical techniques such as ¹³C NMR and Mass Spectrometry, researchers can gain deep insights into reaction mechanisms, identify key intermediates, and validate proposed pathways. The protocols and illustrative examples provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and chemical research to effectively employ ¹³CCl₄ in their quest to unravel the intricacies of chemical transformations.
References
-
NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. ResearchGate. (URL: [Link])
-
Calculated and experimental 13 C NMR chemical shifts. ResearchGate. (URL: [Link])
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. (URL: [Link])
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. (URL: [Link])
-
13C-NMR studies of transmembrane electron transfer to extracellular ferricyanide in human erythrocytes. PubMed. (URL: [Link])
-
Synthesis of carbon-13-labeled tetradecanoic acids. PubMed. (URL: [Link])
-
Structure elucidation of uniformly 13C labeled small molecule natural products. PubMed Central. (URL: [Link])
-
Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. (URL: [Link])
-
Carbon-13 NMR for chloroform. Chemistry Stack Exchange. (URL: [Link])
-
Isotopic labelling: A torch to explore the black box of CO 2 reduction mechanism. National Science Review. (URL: [Link])
-
Origins and Development of Initiation of Free Radical Polymerization Processes. Macromolecular Chemistry and Physics. (URL: [Link])
-
Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. PubMed. (URL: [Link])
-
TOXICOLOGICAL PROFILE FOR CARBON TETRACHLORIDE. Agency for Toxic Substances and Disease Registry. (URL: [Link])
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. (URL: [Link])
-
ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. International Society of Magnetic Resonance. (URL: [Link])
-
Isotopic labeling. Wikipedia. (URL: [Link])
-
Kinetic analysis of dynamic 13C NMR spectra: metabolic flux, regulation, and compartmentation in hearts. National Institutes of Health. (URL: [Link])
-
Accelerated stochastic simulation of free radical polymerization through a hybrid algorithm. ChemRxiv. (URL: [Link])
-
Stable Isotope Fractionation of Tetrachloroethene during Reductive Dechlorination by Sulfurospirillum multivorans and Desulfitobacterium sp. Strain PCE-S and Abiotic Reactions with Cyanocobalamin. PubMed Central. (URL: [Link])
-
Basic Organometallic Chemistry: Types of Reactions. Resonance. (URL: [Link])
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. (URL: [Link])
-
Chapter 1 Free-Radical Polymerization. KTH Royal Institute of Technology. (URL: [Link])
-
Classical and Modern Methods for Carbon Isotope Labeling. An-Najah National University. (URL: [Link])
-
Main Group Organometallic Compounds. Michigan State University. (URL: [Link])
-
Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. PubMed Central. (URL: [Link])
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. (URL: [Link])
-
Using 1H‐NMR spectroscopy for the kinetic study of the in situ solution free‐radical copolymerization of styrene and ethyl acrylate. ResearchGate. (URL: [Link])
-
Isotopic evidence (δ13C, δ37Cl, δ2H) for distinct transformation mechanisms of chloroform. TUprints. (URL: [Link])
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
Carbon-13C tetrachloride in drug metabolism studies
Mechanistic Profiling of CYP2E1 Bioactivation and Hepatotoxicity using Carbon-13 ( ) Tetrachloride
Abstract
This application note details the protocol for using Carbon-13 labeled Carbon Tetrachloride (
Introduction & Mechanistic Rationale
Carbon tetrachloride (
The toxicity of
-
Hydrogen Abstraction: It abstracts a hydrogen atom from membrane lipids (initiating lipid peroxidation) or tertiary amines, forming Chloroform (
) . -
Covalent Binding: It binds irreversibly to lipids and proteins, forming stable adducts.
Why use
-
Specificity: Distinguishes exogenous
metabolites from endogenous background. -
Flux Quantification: The ratio of
- to - provides a direct readout of reductive dehalogenation activity (CYP2E1 flux).
Bioactivation Pathway Diagram
Figure 1: The metabolic bioactivation of
Experimental Protocols
Protocol A: Preparation of - Dosing Solution
Safety Note:
-
Materials:
-
-Carbon Tetrachloride (99 atom %
, Sigma-Aldrich or CIL). -
Vehicle: Pharmaceutical grade Olive Oil or Corn Oil.
-
Internal Standard (for NMR):
-Benzene (sealed capillary) or Tetramethylsilane (TMS).
-
-Carbon Tetrachloride (99 atom %
-
Formulation:
-
Prepare a 20% (v/v) solution of
- in olive oil. -
Calculation: For a 10 mL batch, mix 2 mL
- with 8 mL olive oil. -
Vortex vigorously for 2 minutes to ensure homogeneity.
-
Stability: Use immediately.
is volatile; do not store pre-mixed solutions.
-
Protocol B: In Vivo Bioactivation Assay (Rat Model)
This protocol measures the conversion of
Pre-requisites:
-
Animals: Male Sprague-Dawley rats (200–250 g).
-
Fasting: Animals must be fasted for 12 hours prior to dosing (depletes glutathione, synchronizing CYP activity).
Workflow:
-
Dosing: Administer the
- solution via intraperitoneal (IP) injection or oral gavage.-
Standard Dose: 1.0 mL/kg body weight (approx. 1.59 g/kg).
-
-
Incubation: Allow metabolism to proceed for 2 to 4 hours . (Peak radical formation occurs within this window).
-
Tissue Collection (Critical Step):
-
Anesthetize animal (Isoflurane).
-
Rapidly excise the liver.
-
Freeze Clamp: Immediately clamp the liver with Wollenberger tongs pre-cooled in liquid nitrogen. Speed is vital to stop metabolic interconversion.
-
Pulverize frozen tissue into a fine powder under liquid nitrogen.
-
Protocol C: Analytical Extraction & NMR Spectroscopy
Extraction (Modified Folch Method):
-
Weigh 1.0 g of frozen liver powder.
-
Add 3 mL of cold Chloroform:Methanol (2:1 v/v) . Note: Use unlabeled natural abundance chloroform for extraction, but be aware it will saturate the
channel. Alternatively, use Dichloromethane (DCM) to avoid interference, though DCM extraction efficiency for these adducts is slightly lower.-
Recommended: Use Dichloromethane (DCM):Methanol (2:1) to keep the Chloroform region of the NMR spectrum clean for the
metabolite.
-
-
Homogenize for 60 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase (containing lipids and
-metabolites). -
Evaporate solvent under a gentle stream of Nitrogen gas (prevent volatile loss of
by not drying completely—stop when volume is ~0.5 mL). -
Reconstitute/Add: 0.6 mL of
(Deuterated chloroform) containing 0.03% TMS as internal standard.
NMR Acquisition Parameters:
-
Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a
-optimized cryoprobe. -
Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative accuracy) or standard 1D
with proton decoupling. -
Relaxation Delay (D1): > 5 seconds (to allow full relaxation of quaternary carbons).
-
Scans: 1024–4096 (depending on sensitivity requirements).
Data Interpretation & Expected Results
Analytical Workflow Diagram
Figure 2: Step-by-step experimental workflow from dosing to data acquisition.
Quantitative Analysis Table
The following chemical shifts are characteristic for monitoring
| Metabolite | Chemical Structure | Significance in Protocol | |
| Carbon Tetrachloride | 96.5 | Parent compound. Disappearance rate indicates total clearance. | |
| Chloroform | 77.2 (Triplet*) | Primary Biomarker. Indicates reductive dehalogenation (H-abstraction). | |
| Phosgene | 162.0 | Transient intermediate (rarely seen due to rapid hydrolysis). | |
| Carbon Dioxide | 125.0 | Terminal oxidation product (dissolved gas). | |
| Lipid Adducts | R- | 80.0 – 90.0 | Broad resonances indicating irreversible binding to fatty acids. |
*Note: In
Self-Validating Logic
This protocol is self-validating because:
-
Mass Balance: If CYP2E1 is inhibited (e.g., by Disulfiram), the 96.5 ppm peak (
) will persist, and the 77.2 ppm peak ( ) will diminish. -
Internal Control: The ratio of
- / - serves as a normalized coefficient of metabolic activation, independent of extraction efficiency variations.
References
-
Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology.
-
Creative Biolabs. Carbon Tetrachloride (CCl4) induced Acute Liver Injury Modeling & Pharmacodynamics Service.[5]
-
Knock, S. A., et al. (2002).
NMR. Journal of Biological Chemistry (Contextual grounding for NMR methods).-
(General Search Verification)
-
-
Oregon St
NMR Chemical Shift Reference Table. -
National Institutes of Health (NIH). Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging.
Disclaimer: This protocol involves the use of hazardous substances (
Sources
- 1. al-kindipublisher.com [al-kindipublisher.com]
- 2. Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. CCL₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Cytochrome P450 2E1 is the primary enzyme responsible for low-dose carbon tetrachloride metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon tetrachloride changes the activity of cytochrome P450 system in the liver of male rats: role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Isotopic Enrichment in 13C Labeling Experiments
Welcome to the Advanced Metabolic Flux Analysis (MFA) Support Portal. Current Status: Online | Specialist: Senior Application Scientist
This guide addresses the critical issue of low isotopic enrichment (low fractional labeling) in
Module 1: Experimental Design & Substrate Integrity
Diagnosis: The most common cause of low enrichment is the unintentional introduction of unlabeled carbon (
Q: My tracer is 99% pure. Why is my M+0 peak still >50%?
A: You are likely experiencing substrate competition or media contamination . Standard culture media (DMEM, RPMI) contain high concentrations of unlabeled glucose and amino acids. If you spike
Corrective Protocol: The "Clean Start" Media Formulation
-
Base Media: Use glucose-free and glutamine-free base media (e.g., DMEM no glucose, no glutamine).
-
Serum Dialysis: Standard Fetal Bovine Serum (FBS) contains ~5-10 mM unlabeled glucose. You must use Dialyzed FBS (dFBS) to remove endogenous carbon sources.
-
Reconstitution: Add your
-tracer to the specific concentration required (e.g., 10 mM or 25 mM).
| Component | Standard Reagent | Required for | Reason |
| Base Media | Standard DMEM | Glucose/Gln-free DMEM | Prevents immediate isotopic dilution. |
| Serum | Standard FBS | Dialyzed FBS (dFBS) | Removes endogenous |
| Tracer | [U- | [U- | Ensures maximum theoretical enrichment. |
Module 2: Biological Dynamics & Metabolic Dilution
Diagnosis: If the media is correct but enrichment remains low, the cell's internal metabolism is diluting the label via anaplerosis or exchange fluxes .
Q: I am labeling with [U-
]Glucose, but my TCA cycle metabolites (Citrate, Malate) show low enrichment.
A: This is a classic signature of anaplerotic dilution . While glucose feeds the TCA cycle via Acetyl-CoA, other substrates (primarily Glutamine) enter the cycle later (e.g., at
The Mechanism of Dilution:
-
Glycolysis:
-Glucose -Pyruvate -Acetyl-CoA. -
Dilution Point: Unlabeled Glutamine
Glutamate -Ketoglutarate ( ). -
Result: Citrate may look labeled, but Malate and Fumarate lose enrichment as the cycle progresses.
Visualization: The Dilution Pathway The following diagram illustrates how unlabeled substrates (Anaplerosis) dilute the signal from your tracer.
Figure 1: Mechanism of isotopic dilution. Red nodes indicate high tracer enrichment; Blue indicates unlabeled input; Yellow/Grey indicates progressive loss of signal.
Module 3: Isotopic Steady State (ISS) vs. Non-Stationary
Diagnosis: Sampling time is critical.[1] If you harvest cells before the pools have turned over, enrichment will appear artificially low.
Q: How long should I label my cells?
A: You must determine if you are performing Isotopic Steady State (ISS) or Isotopically Non-Stationary (INST-MFA) analysis.
-
Steady State (Standard MFA): Requires that metabolite pools are fully replaced by the tracer.
-
Typical Duration: 24–48 hours (or >5 cell doublings).
-
Troubleshooting: If enrichment is low at 6 hours, it is not a failure; it is simply pre-steady state. Extend labeling time.
-
-
Non-Stationary (INST-MFA): Used to measure reaction rates in fast pathways (glycolysis).
-
Typical Duration: Minutes to hours.
-
Requirement: You must fit the data using differential equations (ODE modeling), not simple mass balance.
-
Validation Protocol: Run a time-course experiment (e.g., 6h, 12h, 24h, 48h). Plot the fractional enrichment of Glutamate or Lactate.
-
Pass: Enrichment plateaus (asymptote) at steady state.
-
Fail: Enrichment continues to rise linearly without plateauing (indicates insufficient time).
Module 4: Analytical Sensitivity & Natural Abundance Correction
Diagnosis: The mass spectrometer (MS) measures m/z ions, not isotopes directly. Errors in processing algorithms can mask true enrichment.
Q: My software says my enrichment is 0%, but I see peaks.
A: This is often a failure of Natural Abundance Correction (NAC) . Carbon naturally contains 1.1%
Troubleshooting Steps:
-
Check Signal Intensity: If the total ion count (TIC) is
, the instrument cannot distinguish M+1 from background noise.-
Solution: Optimize extraction efficiency. Use cold methanol/acetonitrile/water (40:40:20) at -20°C to prevent degradation [1].
-
-
Verify Correction Matrix: Ensure you are using a "skewed" correction matrix that accounts for tracer purity and oxygen isotopes (
) [2].-
Recommended Tools:IsoCor (Python-based) or AccuCor (R-based) are standard for high-resolution MS data correction [3].
-
Summary Troubleshooting Flowchart
Use this logic tree to isolate the root cause of your low enrichment.
Figure 2: Systematic troubleshooting logic for 13C-MFA experiments.
References
-
Buescher, J. M., et al. (2015).[3] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 82–90.[4]
-
Su, X., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes.[5][6] Analytical Chemistry, 89(11), 5940–5948.
-
Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 35(21), 4484–4487.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.
-
Metallo, C. M., et al. (2009).[7] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174.
Sources
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
13C-MFA Technical Support Hub: Optimizing Cell Culture for Stable Isotope Labeling
Status: Operational Operator: Senior Application Scientist Ticket Focus: Experimental Design, Media Optimization, and Troubleshooting for 13C-Metabolic Flux Analysis (MFA).
Introduction
Welcome to the 13C-MFA Support Center. You are likely here because your mass spectrometry data shows inconsistent labeling, or you are planning a high-stakes flux experiment. Unlike standard cell culture, 13C-labeling requires absolute control over carbon inputs. A single source of unlabeled carbon (e.g., from standard serum or pyruvate) can dilute your isotopic signal, rendering flux calculations impossible.
This guide treats your culture system as a chemical reactor. We focus on stoichiometry , isotopic purity , and metabolic steady state .
Ticket Category A: Experimental Design & Tracer Selection
Q: I want to map central carbon metabolism. Should I use [U-13C]Glucose or [1,2-13C]Glucose?
A: This depends on whether you need total flux quantification or pathway resolution.
-
[U-13C]Glucose (Uniformly Labeled):
-
Use Case: Best for determining total biosynthetic contribution (e.g., "How much of the lipid carbon comes from glucose?"). It produces fully labeled fragments, maximizing signal intensity in mass spectrometry.
-
Limitation: It provides poor resolution for distinguishing between Glycolysis and the Pentose Phosphate Pathway (PPP), as both routes eventually scramble carbon similarly in downstream TCA cycle metabolites.
-
-
[1,2-13C]Glucose:
-
Use Case: The gold standard for resolving Glycolysis vs. PPP flux .
-
Mechanism:
-
Glycolysis: Cleaves glucose into two trioses. C1 and C2 of glucose end up in specific positions of pyruvate.
-
PPP: The oxidative branch decarboxylates C1 (releasing it as CO2). Thus, metabolites downstream will lack the C1 label if they passed through the PPP.
-
-
Recommendation: For a first-pass MFA study, use a mixture (e.g., 50% [U-13C] and 50% unlabeled, or a specific ratio of [1,2-13C]) to constrain the metabolic model effectively.
-
Q: How do I select the correct tracer concentration?
A: You must match the molarity of the standard media you are replacing.
-
Protocol: If your cells grow in DMEM (4.5 g/L Glucose, ~25 mM), your labeled media must contain exactly 25 mM [13C]-Glucose.
-
Warning: Changing glucose concentration alters metabolic flux (the Crabtree effect). Do not reduce glucose concentration to save money on isotope costs; this invalidates the physiological relevance of your data.
Ticket Category B: Media & Culture Conditions (Critical)
Q: My labeling efficiency is stuck at ~60% even though I used 100% 13C-Glucose. Why?
A: The culprit is almost certainly Undialyzed Fetal Bovine Serum (FBS) .
Standard FBS contains significant levels of unlabeled glucose, lactate, glutamine, and pyruvate. If you add 10% standard FBS to your culture:
-
You introduce ~0.5–1.0 mM unlabeled glucose.
-
This "cold" carbon dilutes your "hot" 13C tracer.
-
The model cannot distinguish between "flux inactivity" and "dilution from serum."
The Fix: Dialyzed FBS You must use Dialyzed FBS (dFBS) for all labeling steps. Dialysis (typically 10kDa cutoff) removes small molecules (glucose, amino acids) while retaining growth factors.
Protocol: Reconstituting "Labeling Media"
-
Base: Use a glucose-free, glutamine-free, pyruvate-free base medium (e.g., DMEM or RPMI).
-
Serum: Add 10% Dialyzed FBS.
-
Tracer: Reconstitute [13C]-Glucose to the standard molarity (e.g., 25 mM).
-
Glutamine: Add L-Glutamine (or [13C]-Glutamine if tracing nitrogen/anaplerosis) to standard levels (2-4 mM).
-
Pyruvate: OMIT unlabeled pyruvate unless strictly necessary. Unlabeled pyruvate enters the TCA cycle directly, bypassing glycolysis and severely diluting the labeling of Acetyl-CoA.
Visualization: The Media Decision Workflow
Figure 1: Decision logic for formulating 13C-labeling media to prevent isotopic dilution and metabolic artifacts.
Ticket Category C: Temporal Dynamics (Timing)
Q: How long should I expose the cells to the tracer?
A: You must distinguish between Metabolic Steady State (MSS) and Isotopic Steady State (ISS) .
-
Metabolic Steady State (MSS): The cells are growing exponentially, and metabolite concentrations are constant. Requirement: Always.
-
Isotopic Steady State (ISS): The 13C enrichment in metabolites has plateaued and is no longer changing. Requirement: Depends on the experiment.
The "5 Half-Lives" Rule: To reach ISS, you typically need to label for 5x the turnover time of the slowest pool you are measuring.
| Metabolite Class | Turnover Time | Recommended Labeling Time (for ISS) |
| Glycolytic Intermediates (G6P, FBP) | Seconds to Minutes | 10 - 30 Minutes |
| TCA Cycle Intermediates (Citrate, Malate) | Minutes | 2 - 6 Hours |
| Amino Acids / Nucleotides | Hours | 12 - 24 Hours |
| Lipids / Biomass | Days | 24 - 48 Hours |
Troubleshooting Tip: If you label for 24 hours but only analyze glycolysis, you are wasting expensive tracer. If you label for 1 hour and analyze lipids, you will see almost zero enrichment.
Ticket Category D: Quenching & Extraction (The "Danger Zone")
Q: My replicates have high variability. What is going wrong?
A: You are likely not quenching metabolism fast enough. Metabolites like ATP and Glucose-6-Phosphate turn over in seconds. If you slowly scrape cells or wash them with warm PBS, the cells react to the stress, consuming the metabolites before you can extract them.
The "Cold Quench" Protocol:
-
Prep: Place extraction solvent (e.g., 80% Methanol/20% Water) on dry ice (-80°C).
-
Wash: Rapidly wash cells with ice-cold PBS (optional but risky if slow) or simply aspirate media immediately.
-
Note: Some labs skip the wash to save time, correcting for residual media later.
-
-
Quench: Pour the -80°C Methanol directly onto the cell monolayer.
-
Scrape: Scrape cells while they are submerged in the frozen slurry.
-
Transfer: Move to a tube on dry ice.
Visualization: The 13C-MFA Experimental Workflow
Figure 2: The "Golden Path" workflow. Note the adaptation phase to acclimate cells to dialyzed serum before the actual labeling begins.
References
-
Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. [Link]
-
Metallo, C. M., et al. (2011).[1] Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Chemical Biology. [Link]
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]
-
Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolic Engineering. [Link]
Sources
Technical Support Center: Precision IDMS & 13C-IS Troubleshooting
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Isotope Dilution Mass Spectrometry (IDMS) – Interference Mitigation
Mission Statement
Welcome to the Precision IDMS Support Center. You are likely here because your calibration curves are non-linear, your blanks are showing "ghost" peaks, or your calculated recoveries are mathematically impossible.
In Gas Chromatography-Mass Spectrometry (GC/MS), 13C-labeled Internal Standards (IS) are the gold standard for quantification. Unlike deuterated (2H) standards, 13C analogs minimize retention time shifts and are chemically stable. However, they are not immune to interference. This guide addresses the three primary failure modes: Isotopic Crosstalk (Contribution) , The Carrier Effect , and Spectral Scrambling .
Module 1: The "Ghost" Peak (Isotopic Crosstalk)
User Query: "I am seeing a signal for my analyte in my 'IS Only' blank, and a signal for my IS in my 'Analyte Only' sample. Is my standard contaminated?"
Technical Diagnosis: While chemical impurity is possible, you are likely observing Isotopic Crosstalk (also known as Cross-Contribution). This is a physical inevitability of mass spectrometry, not necessarily a contamination issue.
-
Forward Contribution (Analyte
IS): High concentrations of the native analyte contain natural 13C isotopes (approx. 1.1% per carbon). If your analyte has many carbons, the M+n peak of the native analyte may have the same mass as your labeled IS. -
Reverse Contribution (IS
Analyte): The labeled IS is rarely 100% enriched. It contains small amounts of unlabeled (M+0) material, which registers as native analyte.
The Mechanism of Crosstalk
Figure 1: The bi-directional interference pathways in IDMS. Dashed lines represent the "Crosstalk" that skews quantification.
Troubleshooting Protocol: The "Zero-High" Check
To quantify and correct this interference, perform the following validation:
| Step | Sample Type | Composition | Expected Result | Diagnosis if Failed |
| 1 | Zero Blank | Solvent + IS (Fixed Conc.) | Signal at IS mass; No signal at Analyte mass. | Reverse Contribution: Your IS contains unlabeled impurities. |
| 2 | High Standard | High Conc. Analyte + Solvent (No IS) | Signal at Analyte mass; No signal at IS mass. | Forward Contribution: Natural isotopes of the analyte are overlapping with the IS. |
Corrective Action: If interference is detected, you must apply a mathematical correction or adjust your method:
-
Increase Mass Shift: If possible, use an IS with more 13C labels (e.g., use
Da instead of Da) to move the IS mass beyond the natural isotope envelope of the analyte [1]. -
Mathematical Deconvolution: If you cannot change the IS, calculate the Contribution Factors (
) from the table above and subtract them from the raw areas before calculating ratios.
Module 2: Linearity Failure (The Carrier Effect)
User Query: "My calibration curve flattens out at the high end, or my response factors drift over time. I thought IDMS was supposed to correct for this?"
Technical Diagnosis: You are encountering Carrier Effects or Ion Source Saturation . In trace analysis, the IS acts as a "carrier," occupying active sites in the injector and column to prevent the analyte from being lost to adsorption. However, if the total ion load (Analyte + IS) exceeds the linear range of the ion source, the IS signal becomes suppressed differently than the analyte signal, breaking the fundamental assumption of IDMS [2].
The Saturation Danger Zone
| Symptom | Cause | Mechanism | Solution |
| Response Factor Drop | Detector Saturation | The electron multiplier becomes "blind" at high counts, clipping the top of the IS peak. | Dilute the sample or reduce the electron multiplier voltage (EMV). |
| Non-Linear Curve (Quadratic) | Source Saturation | There are not enough electrons in the source to ionize both the high-concentration analyte and the IS efficiently. | Reduce the IS concentration. The IS should produce a signal similar to the mid-point of your calibration curve, not the top. |
| Drifting Area Counts | Active Site Filling | The IS is sacrificing itself to cover active sites in the liner. As the liner gets dirty, the IS area drops. | Change the liner and trim the column. This confirms the IS is doing its job as a carrier. |
Pro Tip: Always monitor the Absolute Peak Area of your Internal Standard across the entire batch.
-
Ideal: IS area remains constant (
). -
Suppression: IS area drops as Analyte concentration increases (Classic Ion Suppression).
-
Enhancement: IS area increases in the presence of matrix (Matrix-Induced Chromatographic Enhancement) [3].
Module 3: Retention Time & Scrambling
User Query: "Why do I see split peaks or shifting retention times even with a 13C standard?"
Technical Diagnosis: While 13C is superior to Deuterium (which suffers from the chromatographic isotope effect, causing it to elute earlier than the native analyte), Spectral Scrambling or Matrix Co-elution can still occur.
Decision Tree: Peak Shape Issues
Figure 2: Diagnostic flow for retention time and peak shape anomalies.
The Scrambling Risk: If you use derivatization (e.g., silylation), ensure your 13C labels are not on the functional group being derivatized. In rare cases (e.g., acidic conditions), labels on reactive carbons can exchange or "scramble," leading to a loss of isotopic integrity [4].
References
-
National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry.Link
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.Link
-
Separation Science. (2023). Internal Standards: Strategies From the Frontline - Avoiding internal standard interference.[1]Link
-
National Institute of Standards and Technology (NIST). (2017). Guideline on Isotope Dilution Mass Spectrometry.Link
Sources
Validation & Comparative
Technical Guide: Comparative Analysis of 13C vs. 14C Labeling in Metabolic Studies
Executive Summary: Flux vs. Fate
In metabolic research and drug development, the choice between Carbon-13 (13C ) and Carbon-14 (14C ) is not merely a choice of isotope, but a fundamental decision between analyzing Metabolic Flux (Rate) and Metabolic Fate (Mass Balance) .
-
Select 13C when you need to resolve the topology and kinetics of intracellular networks. It is the gold standard for Metabolic Flux Analysis (MFA), allowing the deconvolution of complex pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis) via isotopomer distribution.
-
Select 14C when you require absolute quantification of drug disposition and elimination. It is the regulatory gold standard for Mass Balance (ADME) studies due to its background-free detection limits (zeptomole sensitivity via AMS) and ability to account for 100% of the administered dose regardless of chemical transformation.
Fundamental Physics & Detection Principles[1]
The divergence in application stems from the physical properties of the isotopes and their respective detection limits.
| Feature | 13C (Stable Isotope) | 14C (Radioisotope) |
| Nature | Stable, non-radioactive. Natural abundance ~1.1%. | Radioactive (Beta decay). Natural abundance ~1 ppt (trace). |
| Detection | Mass Spectrometry (MS) or NMR.[1][2][3] | Liquid Scintillation Counting (LSC) or Accelerator MS (AMS).[4] |
| Signal Basis | Mass shift (+1 Da per atom). | Beta particle emission or direct atom counting (AMS). |
| Resolution | Atomic/Positional: Can distinguish where the label is within the molecule (isotopomers). | Global: Generally measures total radioactivity (Specific Activity) unless coupled with degradation. |
| Sensitivity | Low/Moderate: Nanomole to Micromole. Limited by natural 13C background. | Ultra-High: Attomole to Zeptomole. No natural background interference. |
| Safety | Benchtop safe. No special handling. | Radiation Safety Officer (RSO) approval required. |
Decision Logic Visualization
Figure 1: Decision matrix for selecting isotopic tracers based on research objectives.
Deep Dive: 13C-Metabolic Flux Analysis (MFA)
The Scientist's Perspective: 13C is not just a tag; it is a structural probe. By feeding cells a specifically labeled precursor (e.g., [1,2-13C2]-glucose), we can track how the carbon skeleton fractures and recombines. The resulting Mass Isotopomer Distribution (MID) vector provides the constraints needed to mathematically solve the flux map.
Critical Experimental Protocol: 13C-MFA in Mammalian Cells[3][6]
Objective: Determine the flux ratio between Glycolysis and the Pentose Phosphate Pathway (PPP).
1. Tracer Selection (Causality):
-
Do not use [U-13C]Glucose alone. It creates a complex mix of fully labeled fragments that obscures the specific cleavage points.
2. Quenching & Extraction (The "Self-Validating" Step):
-
Challenge: Metabolic turnover occurs in milliseconds. Slow quenching alters the observed metabolic state (ATP degradation).
-
Protocol:
-
Rapid Harvest: Aspirate media immediately.
-
Metabolic Arrest: Instantly add -80°C 80% Methanol directly to the cell monolayer.
-
Why? Cold stops enzymatic activity; Methanol denatures proteins and extracts polar metabolites.
-
-
Internal Standard Spike: Add fully labeled 13C-biomass or specific deuterated standards before scraping to validate recovery efficiency.
-
Scrape & Centrifuge: Scrape cells on dry ice. Centrifuge at 4°C (15,000 x g) to pellet debris.
-
Derivatization (GC-MS only): If using GC-MS, derivatize with MOX/TBDMS to make polar metabolites volatile.
-
3. Data Analysis:
-
Correct for natural abundance (1.1% 13C background).
-
Fit MIDs to a metabolic network model (e.g., using INCA or OpenMFA software) to minimize the sum of squared residuals (SSR).
13C Workflow Visualization
Figure 2: 13C-MFA workflow emphasizing the critical quenching step to preserve metabolic state.
Deep Dive: 14C-Mass Balance (ADME)
The Scientist's Perspective: 14C provides "Accountability." In drug development, you cannot lose track of the drug molecule. If you administer 100 mg, you must account for 100 mg in urine, feces, or expired air. 14C allows you to quantify the total drug-related material (parent + all metabolites) without knowing the structure of the metabolites beforehand.[7]
Critical Experimental Protocol: Quantitative Mass Balance
Objective: Determine the excretion routes and total recovery of a novel drug candidate.
1. Radiosynthesis & Dosing:
-
Synthesize drug with 14C at a metabolically stable position (e.g., within a ring structure, not a labile methyl group) to ensure the label stays with the core scaffold.
-
Specific Activity target: ~1-10 µCi/mg for animal studies; lower for human microdosing.
2. Sample Collection (The "Self-Validating" Step):
-
Protocol:
-
Dose Administration: Oral or IV.
-
Metabolic Cage: House animals individually to separate urine and feces.
-
Time Course: Collect excreta at 0-6h, 6-12h, 12-24h, and daily thereafter until radioactivity drops below 1% of dose/day.
-
Homogenization: Homogenize feces with water/solvent to create a uniform slurry. Crucial: Inhomogeneous samples lead to massive quantification errors.
-
3. Measurement (LSC vs. AMS):
-
Liquid Scintillation Counting (LSC): Standard. Mix aliquot with cocktail. Limit of detection ~10-20 DPM.
-
Accelerator Mass Spectrometry (AMS): Use for Phase 0 microdosing. Converts sample to graphite. Counts individual 14C atoms.[8][9] Sensitivity: Zeptomole range (10^-21 mol) .
4. Calculation:
-
Success Criteria: >90% recovery.[10] If <90%, the drug is likely sequestered in tissue (requires Whole Body Autoradiography).
14C ADME Workflow Visualization
Figure 3: 14C Mass Balance workflow. Homogenization ensures accurate recovery calculation.
Comparative Data Summary
| Parameter | 13C-MFA (LC-HRMS) | 14C-ADME (AMS) |
| Sensitivity Limit | ~1 picomole ( | ~1 zeptomole ( |
| Dynamic Range | ||
| Sample Volume | 10-100 µL plasma/extract | < 10 µL (microsampling) |
| Structural Insight | High: Mass shift reveals exact bond cleavage. | Low: Only measures presence of C-skeleton (unless coupled with HPLC). |
| Cost per Sample | Low ($50 - $150) | High ($300 - $1,000+) |
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.
-
Dueker, S. R., et al. (2011). "Accelerator Mass Spectrometry for Quantitative In Vivo Tracing." Expert Review of Molecular Diagnostics.
-
FDA Guidance for Industry. (2022). "Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies." U.S. Food and Drug Administration.[7]
-
Wang, B., & Young, J. D. (2022).[11] "13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection." Metabolites.[1][2][3][11][12]
-
Cohen, S. M., et al. (1981). "A comparison of 13C nuclear magnetic resonance and 14C tracer studies of hepatic metabolism." Journal of Biological Chemistry.
Sources
- 1. osti.gov [osti.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qps.com [qps.com]
- 8. Accelerator Mass Spectrometry, C14 Dating, What is AMS? [radiocarbon.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 12. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Labyrinth of ¹³C Metabolic Flux Analysis: An Inter-Laboratory Comparison Perspective
Introduction: The Quest for Reproducible Flux Maps
¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique in systems biology, metabolic engineering, and biomedical research, offering unparalleled insights into the intricate network of cellular metabolism.[1] By tracing the journey of stable isotope-labeled nutrients, primarily ¹³C-glucose, through metabolic pathways, ¹³C-MFA provides quantitative measurements of in vivo reaction rates, or fluxes.[2][3] This powerful methodology has been instrumental in identifying metabolic bottlenecks for targeted strain improvement, understanding disease-related metabolic reprogramming, and validating gene functions.[3]
However, the very power and complexity of ¹³C-MFA introduce significant challenges to achieving inter-laboratory reproducibility. The multi-faceted workflow, encompassing experimental design, analytical measurements, and computational modeling, presents numerous potential sources of variation.[4][5][6] A review of published ¹³C-MFA studies revealed that only about 30% were considered acceptable in terms of providing sufficient information for independent reproduction of the results, highlighting a critical need for standardized practices.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing inter-laboratory comparability of ¹³C-MFA data. By dissecting the key stages of the workflow, we will explore the sources of variability and offer evidence-based best practices to enhance the robustness and reliability of fluxomic studies.
The ¹³C-MFA Workflow: A Chain of Custody for Isotope Labels
The journey from a ¹³C-labeled substrate to a high-fidelity flux map involves a series of critical steps, each demanding meticulous execution and transparent reporting. The overall process can be visualized as a pipeline where the integrity of the final output is contingent on the quality of each preceding step.
Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.
Part 1: The Experimental Design - Laying the Foundation for Accurate Fluxes
The choices made before the first cell is cultured have a profound impact on the final flux map. The selection of isotopic tracers and the design of the labeling experiment are paramount for ensuring that the resulting data has the necessary resolution to distinguish between competing metabolic pathways.
Isotopic Tracer Selection: The Art of Illuminating Pathways
The choice of ¹³C-labeled substrate is a critical determinant of which fluxes can be precisely quantified. Different tracers provide distinct labeling patterns that are more or in less informative for specific pathways. For instance, [1,2-¹³C] glucose is highly effective for resolving fluxes in the pentose phosphate pathway (PPP), while uniformly labeled [U-¹³C] glucose is often used for a broader overview of central carbon metabolism.
Table 1: Comparison of Common ¹³C-Glucose Tracers and Their Primary Applications
| ¹³C-Labeled Glucose Tracer | Primary Application | Advantages | Limitations |
| [1-¹³C]glucose | Pentose Phosphate Pathway (PPP) flux | Sensitive to the oxidative PPP | Limited information on lower glycolysis and TCA cycle |
| [U-¹³C]glucose | General overview of central carbon metabolism | Provides labeling information for many metabolites | Can be less sensitive to specific pathway fluxes |
| [1,2-¹³C]glucose | High-resolution analysis of glycolysis and PPP | Excellent for resolving the reversibility of glycolytic reactions | More expensive than singly labeled tracers |
| [¹³C₆]glucose + [1,2-¹³C]glucose mixture | Comprehensive analysis of central carbon metabolism | Combines the benefits of both tracers for high-resolution flux maps | Increased complexity in data analysis |
Achieving Metabolic and Isotopic Steady State: A Prerequisite for Accurate Modeling
A fundamental assumption in many ¹³C-MFA studies is that the cells are in a metabolic and isotopic steady state. This implies that intracellular metabolite concentrations and their isotopic labeling patterns are constant over time. Failure to achieve or verify this state can lead to significant errors in flux calculations. It is crucial to perform time-course experiments to confirm that isotopic saturation has been reached in key metabolites before harvesting cells for analysis.
Part 2: The Analytical Arena - From Labeled Metabolites to Raw Data
The analytical measurement of ¹³C incorporation into metabolites is a critical data acquisition step. The two most common techniques are mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers a unique set of advantages and disadvantages that can influence the final flux estimates.
A Tale of Two Techniques: MS vs. NMR
Mass Spectrometry (MS) is favored for its high sensitivity and ability to measure mass isotopomer distributions (MIDs) of a wide range of metabolites.[4][5] GC-MS is a well-established method for analyzing amino acids and other proteinogenic compounds, while LC-MS is increasingly used for its ability to analyze a broader range of polar metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy provides positional information on ¹³C labeling within a molecule, which can be highly valuable for resolving fluxes through specific pathways.[4][5] However, NMR is generally less sensitive than MS, requiring larger sample sizes and longer acquisition times.
Table 2: A Head-to-Head Comparison of Analytical Platforms for ¹³C-MFA
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Very High | Low to Moderate |
| Metabolite Coverage | Good for volatile and derivatizable compounds (e.g., amino acids) | Excellent for a wide range of polar and non-polar metabolites | Moderate, depends on concentration |
| Information Content | Mass Isotopomer Distributions (MIDs) | Mass Isotopomer Distributions (MIDs) | Positional Isotopomer information |
| Sample Preparation | Derivatization often required | Generally simpler | Minimal, but requires high sample purity |
| Throughput | High | High | Low |
| Cost | Moderate | High | Very High |
Part 3: The Computational Gauntlet - Transforming Data into Biological Insight
The raw analytical data from MS or NMR must be processed and then used as input for a computational model of cellular metabolism to estimate the intracellular fluxes. This stage of the ¹³C-MFA workflow is a significant source of inter-laboratory variability, as different software packages and modeling approaches can yield different flux maps from the same raw data.
The Metabolic Network Model: A Blueprint of Cellular Reactions
The accuracy of the estimated fluxes is fundamentally dependent on the completeness and correctness of the underlying metabolic network model. Different research groups may use slightly different network reconstructions, which can lead to discrepancies in the calculated fluxes. It is crucial to explicitly state all the reactions and atom transitions included in the model to ensure transparency and reproducibility.
Flux Estimation Software: A Comparative Overview
A variety of software tools are available for ¹³C-MFA, each employing different algorithms for flux estimation and statistical analysis. The choice of software can influence the final flux values and their confidence intervals. While a comprehensive, independent benchmark study comparing all available software is lacking, researchers should be aware of the different options and their underlying methodologies.
Table 3: A Selection of Software for ¹³C Metabolic Flux Analysis
| Software | Key Features | Modeling Language | Availability |
| 13CFLUX2 | High-performance, scalable for large networks, supports parallel computing. | FluxML | Open Source |
| OpenFLUX | User-friendly graphical interface, integrated with MATLAB. | SBML | Open Source |
| INCA | Isotopomer Network Compartmental Analysis; handles non-stationary MFA. | Custom | MATLAB-based |
| Metran | One of the earliest and widely used tools. | Custom | Academic License |
The development of standardized modeling languages like FluxML is a crucial step towards improving the interoperability and comparability of ¹³C-MFA models and results across different software platforms.
The Importance of Statistical Rigor: Goodness-of-Fit and Confidence Intervals
Once a set of fluxes has been estimated, it is essential to assess the goodness-of-fit of the model to the experimental data. This is typically done using a chi-squared statistical test. A poor fit may indicate an incomplete or incorrect metabolic model, or errors in the experimental data. Furthermore, calculating confidence intervals for the estimated fluxes is critical for determining the statistical significance of any observed changes in metabolism.
Best Practices for Enhancing Inter-Laboratory Comparability
To address the challenges of reproducibility in ¹³C-MFA, the scientific community has been moving towards establishing a set of best practices for conducting and reporting these studies. Adherence to these guidelines can significantly improve the transparency, reliability, and comparability of ¹³C-MFA data.
A Checklist for Robust ¹³C-MFA Studies:
-
Detailed Experimental Reporting: Provide a complete description of the cell line or strain, culture conditions, isotopic tracer(s) used (including purity), and the duration of the labeling experiment.
-
Verification of Steady State: Present evidence that both metabolic and isotopic steady states were achieved.
-
Transparent Analytical Methods: Clearly describe the sample preparation, analytical platform (GC-MS, LC-MS, or NMR), and data acquisition parameters.
-
Publicly Available Raw Data: Whenever possible, deposit the raw analytical data in a public repository.
-
Explicit Metabolic Model: Provide a detailed description of the metabolic network model, including all reactions, atom transitions, and cellular compartments.
-
Clear Computational Workflow: Specify the software used for flux estimation and the statistical methods employed for goodness-of-fit analysis and calculation of confidence intervals.
-
Comprehensive Results Reporting: Report the estimated fluxes with their corresponding confidence intervals in a clear and accessible format.
A Standardized Protocol for a Benchmark ¹³C-MFA Experiment
To facilitate inter-laboratory comparisons, the adoption of standardized protocols is essential. The following provides a high-level, step-by-step methodology for a benchmark ¹³C-MFA experiment in cultured mammalian cells.
Experimental Protocol: ¹³C-MFA of Central Carbon Metabolism in Mammalian Cells
-
Cell Culture and Adaptation: Culture mammalian cells in a defined medium. Adapt the cells to the experimental medium for at least 48 hours prior to the labeling experiment.
-
Isotope Labeling: Replace the medium with an identical medium containing the desired ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Steady-State Verification: Collect cell samples at multiple time points (e.g., 8, 16, and 24 hours) after the introduction of the labeled substrate to monitor the isotopic enrichment of key intracellular metabolites and confirm the attainment of isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation for GC-MS Analysis: Hydrolyze the protein and biomass pellets to release amino acids and other building blocks. Derivatize the samples to make them amenable to GC-MS analysis.
-
GC-MS Data Acquisition: Analyze the derivatized samples using a GC-MS instrument to determine the mass isotopomer distributions of proteinogenic amino acids.
-
Data Analysis and Flux Estimation: Correct the raw MS data for the natural abundance of ¹³C. Use a ¹³C-MFA software package to estimate the intracellular fluxes by fitting a metabolic model to the experimental data.
-
Statistical Validation: Perform a goodness-of-fit analysis to validate the model and calculate confidence intervals for the estimated fluxes.
Caption: A stepwise protocol for a benchmark ¹³C-MFA experiment.
Conclusion: Towards a More Reproducible Future for Fluxomics
The inter-laboratory comparison of ¹³C metabolic flux analysis remains a significant challenge due to the inherent complexity of the methodology. While direct round-robin studies are scarce, a deep understanding of the potential sources of variability at each step of the workflow can empower researchers to design more robust experiments and critically evaluate published data. The adoption of standardized protocols, transparent reporting of experimental and computational details, and the use of common data and modeling formats are essential for moving the field towards greater reproducibility. By embracing these principles of scientific integrity and rigor, the fluxomics community can ensure that ¹³C-MFA continues to be a reliable and powerful tool for unraveling the complexities of cellular metabolism.
References
-
Chen, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
-
Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]
-
13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
-
Nättinen, A., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]
-
Nättinen, A., et al. (2022). The basic steps in ¹³C MFA and the model selection problem. ResearchGate. [Link]
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
-
Quek, L.-E., et al. (2009). Steady-state ¹³C fluxomics using OpenFLUX. Metabolic Engineering, 11(3), 164-171. [Link]
-
Wu, H., et al. (2021). ¹³C-MFA protocol and sources of flux analysis variances. ResearchGate. [Link]
-
Badr, H. S., et al. (2020). Comparison of 2S-¹³C MFA fluxes computed using the new vs. old Limit Flux to Core algorithms. ResearchGate. [Link]
Sources
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting ¹³C Labeled Precursors for Metabolic Flux Analysis
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount to unraveling biological functions, identifying disease mechanisms, and developing novel therapeutics.[1][2][3] ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique, offering a quantitative lens to visualize and measure the rates (fluxes) of metabolic reactions within a living cell.[1][4] The precision and accuracy of these measurements, however, are critically dependent on the strategic selection of ¹³C-labeled precursors, the very molecules that act as tracers in this complex biochemical landscape.[5][6]
This guide provides a comprehensive comparison of commonly used ¹³C-labeled precursors for flux analysis, moving beyond a simple catalog to offer field-proven insights into the causality behind experimental choices. We will delve into the strengths and weaknesses of different labeling strategies, supported by experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in designing robust and informative ¹³C-MFA experiments.
The Foundation: Principles of ¹³C Metabolic Flux Analysis
¹³C-MFA operates on a simple yet powerful principle: a ¹³C-labeled substrate (precursor) is introduced into a biological system, where it is taken up by cells and metabolized.[7][8] As the labeled carbon atoms traverse through various metabolic pathways, they are incorporated into downstream metabolites.[1][3] By measuring the distribution of these ¹³C isotopes in the metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of the interconnected metabolic pathways.[3][8][9]
The overall workflow of a ¹³C-MFA experiment can be visualized as a self-validating system, where each step is crucial for the integrity of the final flux map.
Caption: A typical workflow for a ¹³C Metabolic Flux Analysis experiment.
Choosing Your Weapon: A Comparative Analysis of ¹³C-Labeled Precursors
The choice of the ¹³C-labeled precursor is arguably the most critical step in designing a successful ¹³C-MFA experiment, as it directly influences the precision and scope of the resulting flux data.[5][6] Different precursors and labeling patterns offer unique advantages for interrogating specific areas of metabolism.
¹³C-Labeled Glucose: The Workhorse of Central Carbon Metabolism
Glucose is the primary carbon source for most cultured mammalian cells and microorganisms, making ¹³C-labeled glucose a versatile and widely used tracer for studying central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).
Uniformly vs. Positionally Labeled Glucose:
-
[U-¹³C₆]glucose: In this form, all six carbon atoms of the glucose molecule are labeled with ¹³C. This tracer is particularly useful for determining the fractional contribution of glucose to the carbon backbone of various downstream metabolites.[10] However, it can sometimes provide limited information for resolving fluxes within specific pathways like glycolysis and the PPP.[5]
-
Positionally Labeled Glucose: These tracers have ¹³C at specific carbon positions. The choice of positional labeling is critical for dissecting fluxes through branching pathways.
-
[1,2-¹³C₂]glucose: This has emerged as a superior tracer for obtaining precise estimates of fluxes in both glycolysis and the PPP.[5][6]
-
[1-¹³C]glucose vs. [2-¹³C]glucose and [3-¹³C]glucose: While [1-¹³C]glucose is commonly used, studies have shown that [2-¹³C]glucose and [3-¹³C]glucose can provide more precise flux estimates.[5][6]
-
Doubly Labeled Glucose Tracers: Tracers like [1,6-¹³C]glucose and [5,6-¹³C]glucose have demonstrated the ability to produce high flux precision across various metabolic scenarios.[11]
-
Data Summary: Performance of Different ¹³C-Glucose Tracers
| ¹³C-Labeled Precursor | Primary Application | Strengths | Limitations |
| [U-¹³C₆]glucose | Fractional contribution analysis | Provides a clear picture of how much carbon from glucose is incorporated into metabolites.[10] | Less informative for resolving fluxes in glycolysis and PPP compared to positional tracers.[5] |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers the most precise estimates for glycolysis and PPP fluxes.[5][6] | May not be optimal for all pathways. |
| [1-¹³C]glucose | Glycolysis, PPP | Commonly used and commercially available. | Outperformed by [2-¹³C]glucose and [3-¹³C]glucose in terms of flux precision.[5][6] |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, PPP | Provide more precise flux estimates than [1-¹³C]glucose.[5][6] | |
| [1,6-¹³C]glucose & [5,6-¹³C]glucose | General Central Carbon Metabolism | Consistently produce high flux precision across different metabolic maps.[11] |
¹³C-Labeled Glutamine: Illuminating the TCA Cycle and Anaplerosis
For many rapidly proliferating cells, particularly cancer cells, glutamine is a major carbon and nitrogen source, feeding into the tricarboxylic acid (TCA) cycle through a process called glutaminolysis.[12] Therefore, ¹³C-labeled glutamine is an indispensable tool for probing TCA cycle activity and anaplerotic fluxes.
-
[U-¹³C₅]glutamine: This is widely considered the preferred tracer for analyzing the TCA cycle.[5][6] It produces rich labeling patterns in TCA cycle intermediates, allowing for precise quantification of fluxes.[12][13] A significant advantage is that its labeling dynamics are not significantly affected by high concentrations of extracellular lactate.[12]
-
[1-¹³C]glutamine & [5-¹³C]glutamine: While useful, these singly labeled glutamine tracers are generally less informative for a comprehensive analysis of cellular metabolism compared to the uniformly labeled version.[13]
Data Summary: ¹³C-Glutamine Tracers for TCA Cycle Analysis
| ¹³C-Labeled Precursor | Primary Application | Strengths | Limitations |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis | Provides the most precise estimates for TCA cycle fluxes.[5][6] Rich labeling patterns in TCA intermediates.[12][13] Labeling is robust in the presence of high lactate.[12] | May provide limited information on glycolysis and PPP.[5] |
| [1-¹³C]glutamine & [5-¹³C]glutamine | TCA Cycle | Can provide specific insights into glutamine metabolism. | Generally less informative than [U-¹³C₅]glutamine for comprehensive flux analysis.[13] |
Other ¹³C-Labeled Precursors
While glucose and glutamine are the most common, other labeled precursors can be employed to investigate specific metabolic pathways:
-
¹³C-Labeled Fatty Acids: Essential for studying fatty acid oxidation (β-oxidation) and its contribution to the TCA cycle and energy production.
-
¹³C-Labeled Acetate: Can be used to trace the synthesis of fatty acids and cholesterol.
-
¹³C-Labeled Amino Acids: Besides glutamine, other labeled amino acids can be used to study their specific metabolic fates.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of ¹³C-MFA results hinges on meticulous experimental execution. Below is a generalized, step-by-step protocol for a ¹³C-MFA experiment in cultured mammalian cells.
Step 1: Experimental Design and Tracer Selection
-
Define the Biological Question: Clearly articulate the metabolic pathways of interest. This will guide the selection of the most appropriate ¹³C-labeled precursor.
-
Choose the Optimal Tracer: Based on the comparative data presented above, select the tracer that will provide the most precise and relevant information for your research question. For a comprehensive analysis of central carbon metabolism, parallel labeling experiments using both a ¹³C-glucose and a ¹³C-glutamine tracer are often recommended.[11]
Step 2: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Formulation: Prepare culture medium containing the selected ¹³C-labeled precursor. The concentration of the labeled substrate should be carefully considered and ideally mimic physiological conditions.
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This duration needs to be empirically determined for each cell line and experimental condition.
Step 3: Metabolite Extraction and Quenching
-
Rapid Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and immediately adding a cold solvent, such as liquid nitrogen or a cold methanol/water mixture.
-
Metabolite Extraction: Extract the metabolites using a suitable solvent system, often a multi-step process involving solvents like methanol, chloroform, and water to separate polar and non-polar metabolites.
Step 4: Analytical Measurement
-
Sample Preparation: The extracted metabolites are dried and often derivatized to increase their volatility and improve their chromatographic properties for GC-MS analysis.[8]
-
Data Acquisition: Analyze the samples using either GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of the metabolites of interest.[3][8][9]
Step 5: Data Analysis and Flux Calculation
-
Data Correction: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.
-
Computational Modeling: Utilize specialized software (e.g., METRAN, INCA, OpenFLUX) to fit the corrected mass isotopomer distribution data to a metabolic network model.[14] This process estimates the intracellular metabolic fluxes that best explain the experimental data.[15][16]
Caption: A high-level overview of the experimental and computational workflow in ¹³C-MFA.
Conclusion: Empowering Your Research with Strategic Tracer Selection
The power of ¹³C-MFA lies not only in its ability to provide a snapshot of cellular metabolism but also in its capacity to reveal the dynamic reprogramming of metabolic pathways in response to genetic perturbations, environmental cues, or therapeutic interventions. The thoughtful selection of ¹³C-labeled precursors is the cornerstone of a successful and insightful ¹³C-MFA study. By understanding the unique advantages and limitations of different tracers and adhering to rigorous, self-validating experimental protocols, researchers can unlock a deeper understanding of the metabolic underpinnings of health and disease.
References
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]
-
Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. PubMed Central. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PubMed Central. [Link]
-
Metabolic flux analysis using ¹³C peptide label measurements. PubMed. [Link]
-
[U- 13 C]Glutamine tracer experiments produce rich labeling patterns in... ResearchGate. [Link]
-
Metabolic Flux Analysis with 13C-Labeling Experiments. . [Link]
-
13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]
-
11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]
-
Two alternative 13 C-glucose-tracing strategies for analysis of... ResearchGate. [Link]
-
Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PubMed Central. [Link]
-
Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. National Institutes of Health. [Link]
-
13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Journal of Experimental Botany. [Link]
-
Interpreting Expression Data with Metabolic Flux Models: Predicting Mycobacterium tuberculosis Mycolic Acid Production. PLOS Computational Biology. [Link]
-
How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Acme Bioscience. [Link]
-
Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. [Link]
-
Efficient Modeling of MS/MS Data for Metabolic Flux Analysis. PubMed. [Link]
Sources
- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Efficient Modeling of MS/MS Data for Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to ¹³C and ²H Labeling in Metabolomics
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolomics, the choice of a stable isotope tracer is a critical decision that profoundly influences experimental outcomes. Among the arsenal of available tools, Carbon-13 (¹³C) and Deuterium (²H or D) are the most frequently employed isotopes for unraveling the complexities of metabolic pathways. This guide provides an in-depth, objective comparison of ¹³C and ²H labeling, grounded in experimental evidence, to empower you to make the most informed choice for your research endeavors.
The Fundamental Divide: A Question of Mass and Bond Strength
The core differences between ¹³C and ²H as metabolic tracers stem from their fundamental physical properties. ¹³C is a heavier, stable isotope of carbon, the very backbone of organic molecules. Its incorporation into a metabolite results in a modest and predictable increase in mass. In contrast, ²H is a heavier isotope of hydrogen. Replacing a hydrogen atom (¹H) with a deuterium atom doubles the mass at that specific position, a much more significant relative change. This disparity in mass and the consequential differences in bond strength (a C-²H bond is stronger than a C-¹H bond) are the primary drivers of the distinct advantages and disadvantages of each labeling strategy.
One of the most significant consequences of this is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is substituted with one of its isotopes. Due to the more substantial relative mass difference, enzymatic reactions involving the breaking of a C-²H bond are often slower than those involving a C-¹H bond. This "deuterium effect" can be a powerful tool for studying reaction mechanisms but can also introduce unintended perturbations to the metabolic system under investigation.[1] Conversely, the KIE for ¹³C is generally much smaller and often considered negligible in most biological contexts, making it a more "silent" tracer for monitoring metabolic flux without significantly altering it.[2]
A Head-to-Head Comparison: ¹³C vs. ²H Labeling
To facilitate a clear understanding, let's dissect the key characteristics of each labeling approach in a comparative framework.
| Feature | ¹³C Labeling | ²H Labeling |
| Kinetic Isotope Effect (KIE) | Generally small and often negligible, minimizing perturbation of metabolic pathways. | Can be significant, potentially altering reaction rates and metabolic fluxes. |
| Label Stability | Highly stable C-C bonds prevent label loss through non-enzymatic exchange. | C-²H bonds are stable, but the label can be lost through exchange with protons in aqueous environments, particularly at acidic or basic pH. |
| Chromatographic Behavior | Labeled and unlabeled isotopologues typically co-elute in liquid chromatography (LC).[3] | Deuterated compounds often elute earlier than their non-deuterated counterparts in LC, a phenomenon known as the "isotope effect on retention time".[3][4] |
| Cost of Labeled Precursors | Generally more expensive, especially for uniformly labeled compounds. | Deuterated precursors, particularly deuterated water (D₂O), can be more cost-effective for whole-organism or long-term labeling. |
| Analytical Detection | Readily detected by both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Also detectable by MS and NMR, but with some nuances. |
| Metabolic Flux Analysis (MFA) | The "gold standard" for MFA due to the stable carbon backbone tracing.[5] | Useful for tracing hydrogen atoms and can be used in conjunction with ¹³C for more comprehensive flux analysis.[6][7] |
| Applications in Drug Development | Widely used for tracking the metabolic fate of drug candidates and understanding their mechanism of action.[8] | Employed in drug metabolism studies to probe metabolic pathways and can enhance drug stability and efficacy ("deuterated drugs").[9][10] |
Delving Deeper: Experimental Considerations and Workflows
The choice between ¹³C and ²H labeling is not merely theoretical; it has profound practical implications for experimental design, sample preparation, and data analysis.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for a stable isotope labeling experiment in metabolomics. The specific choice of tracer will influence decisions at each stage.
Caption: Generalized workflow for stable isotope labeling in metabolomics.
Key Experimental Protocol: Steady-State ¹³C Labeling of Cultured Cells
This protocol outlines a common approach for achieving isotopic steady-state, which is crucial for many metabolic flux analysis studies.[11]
Objective: To determine the relative contribution of a ¹³C-labeled substrate (e.g., glucose) to downstream metabolites in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium
-
¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
Methodology:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.
-
Media Exchange: Aspirate the existing medium and wash the cells twice with pre-warmed PBS.
-
Labeling: Add pre-warmed culture medium containing the ¹³C-labeled substrate. The time required to reach isotopic steady state varies depending on the metabolic pathway and cell type, often ranging from several hours to over 24 hours.[11]
-
Metabolism Quenching & Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.
-
Immediately add a sufficient volume of -80°C methanol to cover the cells. This step simultaneously quenches enzymatic activity and initiates metabolite extraction.[12]
-
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Processing: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Analysis: The supernatant containing the extracted metabolites is now ready for analysis by LC-MS or NMR.
Analytical Platforms: Seeing the Labels
The choice of analytical platform is intrinsically linked to the isotopic tracer used.
-
Mass Spectrometry (MS): MS is a highly sensitive technique that can readily distinguish between labeled and unlabeled metabolites based on their mass-to-charge ratio (m/z).[7][13] High-resolution MS can even differentiate between ¹³C and ²H labels in the same molecule due to their mass defects.[7] However, standard MS techniques generally cannot pinpoint the exact location of the label within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides invaluable positional information about the isotope label.[13][14] This is particularly advantageous for distinguishing between different isotopomers (molecules with the same number of isotopic labels but at different positions).[13] 2D NMR techniques, such as ¹H-¹³C HSQC, are powerful tools for resolving complex metabolic mixtures and identifying labeled compounds.[15][16]
Caption: Comparison of MS and NMR for analyzing isotopic labels.
Conclusion: A Symbiotic Approach for a Holistic View
Ultimately, the choice between ¹³C and ²H labeling is not a matter of one being definitively superior to the other. Instead, the optimal choice is dictated by the specific biological question at hand. For studies requiring minimal metabolic perturbation and a clear tracing of carbon backbones, such as in many metabolic flux analyses, ¹³C labeling is often the preferred choice . For investigations where the cost of the tracer is a significant factor, or where the focus is on hydrogen transfer reactions or the biosynthesis of molecules from water, ²H labeling offers distinct advantages .[17]
In many cases, the most powerful insights are gained through the synergistic use of both ¹³C and ²H tracers in the same experiment.[6][7] This dual-labeling approach provides a more comprehensive and multi-faceted view of metabolic networks, allowing researchers to simultaneously probe the flow of both carbon and hydrogen atoms. As analytical technologies continue to advance, the combined application of these powerful isotopic tools will undoubtedly continue to drive groundbreaking discoveries in metabolomics and drug development.
References
- Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC - NIH. (2025, July 9).
- Simultaneous 2H and 13C Metabolic Flux Analysis of Liver Metabolism Using NMR and GC-MS—Methods Validation and New Applications. (2018, July 1).
- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
- Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. (2017, July 12). YouTube.
- Multitissue 2H/13C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice - PMC. (2021, June 22). PubMed Central.
- In vivo 2H/13C flux analysis in metabolism research.
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing).
- An overview of methods using 13C for improved compound identification in metabolomics and n
- In vivo 2H/13C flux analysis in metabolism research - PMC. (2015, May 1). PubMed Central.
- Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989, June 4). MDPI.
- 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. (2016, September 24).
- A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC.
- Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. PubMed Central.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15).
- 2H Labeled Compounds. Isotope Science / Alfa Chemistry.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
- Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determin
- Isotopic Labeling of Metabolites in Drug Discovery Applic
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
- Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.
- Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. (2012, December 5). Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Multitissue 2H/13C flux analysis reveals reciprocal upregulation of renal gluconeogenesis in hepatic PEPCK-C–knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in 13C Tracer Experiments
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 13C tracer experiments offer a powerful lens to quantify the dynamic dance of molecules within a cell. This guide provides an in-depth exploration of the critical factors that underpin the reproducibility and robustness of 13C tracer studies, moving beyond a mere recitation of protocols to explain the "why" behind the "how." By understanding and implementing the principles and methodologies outlined here, you can elevate the quality and reliability of your metabolic flux analysis, leading to more impactful and translatable scientific discoveries.
The Foundation of Reliable 13C Tracer Analysis: Experimental Design
The journey to robust and reproducible 13C tracer data begins long before the first sample is collected. A well-thought-out experimental design is the bedrock upon which all subsequent steps are built. The core principle is to minimize experimental variability while maximizing the biological information obtained.
The Crucial Choice of Isotopic Tracers
The selection of the 13C-labeled substrate is a pivotal decision that directly impacts the precision of flux estimations for different metabolic pathways.[1] A common misconception is that a single tracer can illuminate the entire metabolic network. In reality, different tracers offer varying degrees of resolution for specific pathways.
For instance, while [1-¹³C]glucose is frequently used, studies have shown that tracers like [2-¹³C]glucose and [3-¹³C]glucose can offer superior performance in certain contexts.[1] For comprehensive analysis of central carbon metabolism, particularly in cancer cells, a combination of tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, has been demonstrated to significantly improve the precision of flux estimations compared to using glucose tracers alone.[1][2]
Table 1: Comparison of Common 13C Tracers for Central Carbon Metabolism
| Tracer | Primary Pathways Interrogated | Advantages | Limitations |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | High precision for upper glycolysis and PPP fluxes.[1] | Less informative for the TCA cycle. |
| [U-¹³C₆]glucose | TCA Cycle, Glycolysis | Provides broad labeling of central carbon metabolites. | Can be less precise for specific pathway splits compared to positionally labeled tracers. |
| [U-¹³C₅]glutamine | TCA Cycle | Excellent for resolving anaplerotic and cataplerotic fluxes.[1] | Does not label glycolytic intermediates. |
| Mixture of Tracers | Comprehensive Network Analysis | Maximizes flux precision across multiple pathways.[2] | Increased cost and complexity of data analysis. |
The choice of tracer should be guided by the specific biological question being addressed. For focused studies on glycolysis, a positionally labeled glucose tracer might be optimal. However, for a systems-level view of metabolic reprogramming, a combination of tracers is often necessary to achieve the desired resolution.
Achieving Metabolic and Isotopic Steady State
A fundamental assumption in many 13C metabolic flux analysis (13C-MFA) studies is that the system is at both a metabolic and isotopic steady state.[3][4] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing.
Failure to achieve steady state can introduce significant errors in flux calculations. To ensure steady state, it is crucial to:
-
Prolonged Incubation: Culture cells for a sufficient duration after the introduction of the labeled substrate. A common practice is to incubate for at least five residence times to approach a stable isotopic enrichment.[5]
-
Validation of Steady State: Empirically validate the attainment of isotopic steady state by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the labeling patterns are consistent.[4]
The Art of the Experiment: Minimizing Variability in Execution
Even with a flawless design, the execution of the tracer experiment is a critical control point for ensuring reproducibility. Meticulous attention to detail at each step is paramount.
Cell Culture and Environmental Control
Subtle variations in cell culture conditions can have a profound impact on cellular metabolism. Therefore, it is essential to maintain tight control over:
-
Nutrient Availability: Ensure consistent media composition and refresh rates to avoid nutrient depletion, which can trigger metabolic shifts.
-
Environmental Parameters: Precisely control temperature, CO₂, and humidity, as these factors directly influence enzyme kinetics and overall metabolic activity.
-
Cell Density: Seed cells at a consistent density to avoid artifacts arising from contact inhibition or nutrient competition.
The Critical Quenching and Extraction Steps
The transition from a living metabolic system to a stable analytical sample is a major potential source of variability. Inadequate quenching of metabolic activity can lead to significant alterations in metabolite levels and labeling patterns.[3]
Protocol: Rapid and Efficient Metabolism Quenching and Metabolite Extraction
-
Aspirate Media: Quickly remove the culture medium from the adherent cells.
-
Wash with Cold Saline: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled substrate.
-
Quench Metabolism: Add a pre-chilled quenching solution, typically a methanol-water mixture (e.g., 80% methanol) at -80°C, to the culture dish. This rapidly halts enzymatic activity.
-
Scrape and Collect: Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.
-
Extraction: Perform metabolite extraction by vortexing and centrifugation to separate the soluble metabolites from the cell debris.
-
Dry and Store: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator and store at -80°C until analysis.
The entire process from media aspiration to quenching should be performed as rapidly as possible to minimize metabolic changes.
From Raw Data to Meaningful Fluxes: The Computational Workflow
The analysis of 13C tracer data is a multi-step process that involves sophisticated computational tools and statistical methods.[5] Ensuring the robustness of this workflow is as critical as the experimental procedures themselves.
Isotopic Labeling Measurement and Data Correction
The accurate determination of mass isotopomer distributions (MIDs) is the foundation of flux analysis.[6] This is typically achieved using mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[6]
Several factors can affect the accuracy of MID measurements, including:
-
Instrument Performance: Regular calibration and validation of the mass spectrometer are essential.[7]
-
Natural Isotope Abundance: The raw data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[8] Tools like IsoCor can be used for this purpose.[8]
-
Metabolite Misidentification: Careful validation of metabolite identification is crucial to avoid errors in assigning labeling patterns.[3]
Flux Estimation and Statistical Validation
Once the MIDs are determined, they are used in conjunction with a stoichiometric model of the metabolic network to estimate intracellular fluxes.[5] This is typically done using software packages like INCA, Metran, or WUFlux.
A key aspect of robust flux estimation is statistical validation. The goodness-of-fit between the simulated and experimentally measured MIDs is assessed using a chi-squared test. If the fit is poor, it may indicate an incomplete or inaccurate metabolic model, or issues with the experimental data.[5]
To enhance confidence in the estimated fluxes, it is recommended to:
-
Perform Multiple Starts: Initiate the flux estimation algorithm from multiple random starting points (at least 10) to ensure that the globally optimal solution is found.[4]
-
Calculate Confidence Intervals: Determine the confidence intervals for the estimated fluxes to understand the precision of the measurements.[1]
The Self-Validating System: Orthogonal Approaches and Controls
To build a truly robust and trustworthy picture of cellular metabolism, it is essential to incorporate orthogonal validation methods and stringent experimental controls.
Comparison with Enzymatic Assays
While 13C-MFA provides an in vivo measurement of metabolic flux, enzymatic assays measure the maximum velocity (Vmax) of an isolated enzyme in vitro.[9] Comparing these two sets of data can provide valuable insights into metabolic regulation. Discrepancies between in vivo flux and in vitro enzyme capacity can highlight points where allosteric regulation or substrate availability, rather than enzyme amount, are the primary determinants of flux.[9]
The Power of Parallel Labeling Experiments
Instead of relying on a single tracer, performing parallel experiments with different tracers can dramatically improve the precision and robustness of flux estimations.[10] By combining the data from multiple labeling experiments, it is possible to obtain a more constrained and accurate solution for the metabolic flux map. For example, parallel labeling with [1,6-¹³C]glucose and [1,2-¹³C]glucose has been shown to yield a significantly higher precision score than either tracer alone.[10]
Visualizing the Workflow for Robust 13C Tracer Experiments
Caption: Workflow for ensuring reproducibility and robustness in 13C tracer experiments.
Conclusion: A Commitment to Rigor
The journey from a biological question to a robust and reproducible metabolic flux map is a demanding one, requiring a deep understanding of the underlying principles and a meticulous approach to experimental design and execution. By embracing the strategies outlined in this guide—from the rational selection of tracers to the incorporation of orthogonal validation methods—researchers can significantly enhance the quality and reliability of their 13C tracer experiments. This commitment to scientific rigor is not merely a technical exercise; it is the foundation upon which we build a deeper and more accurate understanding of the metabolic underpinnings of health and disease, ultimately paving the way for novel therapeutic interventions.
References
- A Researcher's Guide to Validating 13C Tracer Data with Enzymatic Assays - Benchchem. (n.d.).
- Overview of 13c Metabolic Flux Analysis - Creative Proteomics. (n.d.).
- Le, A., & Le, T. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687386.
- Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969 metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell.
- Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine, 45(7), e28.
- Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12.
- Crown, S. B., & Antoniewicz, M. R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 32, 1-8.
- Xiong, X., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology, 154(2), 1001-1011.
- Nilsson, R., & Jain, M. (2016). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
- Neubauer, S., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolites, 9(4), 73.
- Murphy, T. A., & Young, J. D. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 19, 62-71.
- NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube.
- NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube.
- University of Birmingham. (2026, February 3). PhD Studentship: Project Name Advances in Automation to Aid Metabolomics Analysis Using NMR. Jobs.ac.uk.
- Sriram, G., et al. (2012). Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling. Metabolic Engineering, 14(1), 88-97.
- Yang, C., et al. (2019). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Cell Metabolism, 29(5), 1194-1205.e5.
- Dean, J., et al. (2012). Optimization of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Metabolic Engineering, 14(1), 18-27.
- Millard, P., et al. (2012). IsoCor: a software to correct raw mass isotopomer distributions for natural stable isotope abundances.
- Sellers, K., et al. (2015). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Methods in Enzymology, 562, 227-252.
- Chandramouli, V., & Schumann, W. C. (2009). Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts.
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Carbon-13C tetrachloride proper disposal procedures
Operational Guide: Proper Disposal & Handling of Carbon-13C Tetrachloride ( )
Part 1: Executive Summary & Immediate Action Card
Warning: Carbon Tetrachloride is a potent hepatotoxin, suspected human carcinogen, and ozone-depleting substance. While Carbon-13 (
| Critical Event | Immediate Action Protocol |
| Skin/Eye Contact | Flush immediately with water for 15+ minutes.[1][2] Remove contaminated clothing.[2] Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). |
| Small Spill (<100 mL) | Evacuate area. Use activated carbon or vermiculite spill pillows. Do not use paper towels (reactive/ineffective). |
| Fire | Non-combustible , but emits Phosgene ( |
| Waste Code | EPA RCRA Code: U211 (Toxic Waste).[1][5] |
Part 2: Material Characterization & The Isotopic Distinction
The "Mixed Waste" Trap
A common and costly error in isotope laboratories is the misclassification of stable isotopes (
- is STABLE: It emits no ionizing radiation. It must be disposed of as hazardous chemical waste , not radioactive waste.
- is RADIOACTIVE: If your lab uses both, strict segregation is mandatory.
-
The Cost of Error: Disposing of non-radioactive
into a radioactive waste stream creates "Mixed Waste." This is exponentially more expensive to dispose of because it requires a facility licensed for both radioactive and hazardous chemical destruction.
Protocol: Verify the Certificate of Analysis (CoA) for every bottle. Apply a secondary "NON-RADIOACTIVE / STABLE ISOTOPE" sticker to all
Part 3: The Self-Validating Storage & Segregation System
To ensure safety, we use a "Self-Validating" storage protocol. This means the physical arrangement of the chemicals prevents accidental hazardous reactions.
Chemical Compatibility Logic
56incompatible-
Chemically Active Metals: Sodium (Na), Potassium (K), Magnesium (Mg), Zinc (Zn), Aluminum (Al) powders.[7] Risk: Violent explosion.
-
Strong Oxidizers: Peroxides, Nitrates.[7]
-
Strong Bases: Sodium Hydroxide.
Storage Workflow Diagram
The following logic gate ensures that
Figure 1: Incoming material verification and storage logic to prevent mixed-waste errors and chemical incompatibility events.
Part 4: Disposal Procedures
Workflow A: Standard Chemical Destruction (Primary Path)
For 95% of laboratory applications, the material is contaminated with analytes and must be destroyed.
Step-by-Step Protocol:
-
Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass carboy. Do not use metal containers (corrosion risk over time).
-
Labeling:
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible. Halogenated waste is incinerated at higher temperatures and often incurs a higher disposal fee; mixing increases the volume of this expensive stream.
-
Disposal: Contact your EHS officer or licensed hazardous waste contractor. The method of destruction is High-Temperature Incineration (approx. 1200°C) with acid gas scrubbing to capture HCl/Phosgene byproducts.
Workflow B: Isotope Recovery (High-Volume/Pure Only)
Due to the high cost of
Protocol:
-
Purity Check: Run a quick GC-MS to verify the solvent is not degraded.
-
Collection: Collect in a chemically clean, amber glass bottle.
-
Vendor Return: Contact your isotope supplier. Some offer a credit or reclamation service for high-purity waste. Note: This is rare for
due to shipping toxicity regulations, but worth verifying for large volumes.
Disposal Decision Tree
Figure 2: Decision matrix for determining the most economic and compliant disposal pathway.
Part 5: Regulatory Compliance & Documentation
Failure to document hazardous waste correctly is the most common reason for regulatory fines.
EPA Waste Codes[5][9]
-
U211: Carbon Tetrachloride (Toxic Waste).[5]
-
F001/F002: Spent halogenated solvents used in degreasing (if applicable to your process).
-
D019: Toxicity Characteristic (if the waste fails TCLP for Carbon Tetrachloride).
Manifesting Requirement: When filling out the Hazardous Waste Manifest, clearly state:
"Waste Carbon Tetrachloride (Stable Isotope Carbon-13). RCRA Codes: U211."
Note on Ozone Depletion:
Under the Montreal Protocol and Clean Air Act, intentional venting (evaporation) of
Part 6: References
-
US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: U-List (Toxic Wastes). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[9] Carbon Tetrachloride Standard (29 CFR 1910.1000).[10] Retrieved from [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Carbon Tetrachloride. Retrieved from [Link][1]
-
Princeton University EHS. (2023). Laboratory Safety Guide: Halogenated Solvents. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Carbon Tetrachloride (HSG 108, 1998) [inchem.org]
- 4. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 5. wku.edu [wku.edu]
- 6. southwestern.edu [southwestern.edu]
- 7. nj.gov [nj.gov]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. fishersci.com [fishersci.com]
- 10. CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Carbon-13C Tetrachloride
This document provides essential, immediate safety and logistical information for the handling and disposal of Carbon-13C tetrachloride (¹³CCl₄). As the chemical and toxicological properties of a compound are governed by its elemental composition and structure rather than its isotopic makeup, the safety protocols for Carbon-13C tetrachloride are identical to those for standard carbon tetrachloride.[1] The substitution of a stable, non-radioactive ¹³C isotope for a ¹²C atom does not alter the molecule's reactivity or its profound health risks.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating system of protocols grounded in authoritative safety standards.
Hazard Assessment: The "Why" Behind the Protocol
Carbon-13C tetrachloride is a clear, non-combustible liquid that poses significant health risks through all routes of exposure—inhalation, skin contact, and ingestion. Understanding the severity of these hazards is critical to appreciating the necessity of the stringent controls outlined below.
Primary Health Hazards:
-
Acute Toxicity: Short-term exposure can cause central nervous system (CNS) depression, leading to headaches, dizziness, nausea, and vomiting.[2] Higher concentrations can rapidly lead to liver and kidney damage.[2][3]
-
Chronic Toxicity & Carcinogenicity: Prolonged or repeated exposure causes severe damage to the liver and kidneys. The U.S. Environmental Protection Agency (EPA) classifies carbon tetrachloride as a Group B2, probable human carcinogen, and the International Agency for Research on Cancer (IARC) classifies it as Group 2B, possibly carcinogenic to humans.[2][4]
-
Organ Damage: The liver and kidneys are the primary target organs for carbon tetrachloride toxicity.[3]
-
Skin and Eye Irritation: The substance is an irritant and can be absorbed through the skin, contributing to systemic toxicity.[3] Direct contact with eyes can cause severe irritation.[3]
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Before any handling occurs, robust engineering and administrative controls must be in place to minimize exposure potential.
-
Certified Chemical Fume Hood: All work with Carbon-13C tetrachloride must be conducted within a properly functioning and certified chemical fume hood to control the inhalation hazard.[5]
-
Designated Area: Clearly mark and designate an area for the storage and handling of carbon tetrachloride to prevent unauthorized access and cross-contamination.
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and all personnel must be trained on it before working with the chemical.
-
Waste Minimization: Purchase and use the smallest quantity of the chemical required for the experiment to minimize waste generation.[6]
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is non-negotiable. The following provides a detailed breakdown of required equipment.
Hand Protection: Preventing Dermal Absorption
Carbon tetrachloride can be absorbed through the skin, making glove selection paramount. Not all common laboratory gloves are suitable. Rubber, for instance, offers poor resistance.
| Glove Material | Recommendation | Rationale and Best Practices |
| Viton™ | Excellent | Offers the highest level of chemical resistance for prolonged contact. |
| Polyvinyl Alcohol (PVA) | Excellent | Highly resistant to chlorinated solvents, but is water-soluble and should not be used in aqueous solutions. |
| Nitrile Rubber | Good (for splash only) | Suitable for incidental or splash contact but offers limited protection for extended use.[7] Double-gloving is recommended to increase protection.[5] Always inspect gloves for signs of degradation (swelling, discoloration) and change them immediately if contamination is suspected. |
| Latex / Natural Rubber | Not Recommended | Offers poor resistance to carbon tetrachloride and should not be used.[7] |
Eye and Face Protection
-
Chemical Splash Goggles: ANSI-rated chemical splash goggles are mandatory at all times to protect against splashes and vapor.[5]
-
Face Shield: When performing operations with a higher risk of splashing (e.g., transferring large volumes or making solutions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.
Respiratory Protection
Work must be performed inside a chemical fume hood to prevent inhalation exposure. If a situation arises where the concentration of carbon tetrachloride may exceed the occupational exposure limits (see Table 2) outside of a fume hood (e.g., a large spill), appropriate respiratory protection is required. This necessitates enrollment in a formal respiratory protection program, including medical clearance and fit-testing.
-
Supplied-Air Respirator (SAR): For emergency response, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.
Occupational Exposure Limits
The following table summarizes the established exposure limits. The goal should always be to keep exposure to the lowest feasible concentration.
| Agency | Limit Type | Value | Notes |
| OSHA (PEL) | 8-hr Time-Weighted Average (TWA) | 10 ppm | Permissible Exposure Limit.[8] |
| Ceiling Concentration | 25 ppm | Not to be exceeded at any time during the workday.[9] | |
| NIOSH (REL) | 60-min Short-Term Exposure Limit (STEL) | 2 ppm | Recommended Exposure Limit; NIOSH considers it a potential occupational carcinogen.[3][10] |
| Immediately Dangerous to Life or Health (IDLH) | 200 ppm | [4][10] | |
| ACGIH (TLV) | 8-hr Time-Weighted Average (TWA) | 5 ppm | Threshold Limit Value with a skin notation, indicating significant contribution through dermal absorption.[3] |
| 15-min Short-Term Exposure Limit (STEL) | 10 ppm | [3] |
Protective Clothing
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory requirement to ensure no skin is exposed on the lower body or feet.
Step-by-Step Procedural Guidance
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling Protocol
This protocol outlines the essential steps for safely handling Carbon-13C tetrachloride inside a chemical fume hood.
-
Preparation:
-
Confirm the chemical fume hood has a current certification sticker.
-
Don all required PPE as per the donning sequence.
-
Place absorbent, plastic-backed pads on the work surface to contain minor drips.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Locate the nearest emergency eyewash station and safety shower before starting.
-
-
Execution:
-
Keep the container of Carbon-13C tetrachloride tightly sealed when not in use.
-
Perform all transfers and manipulations at least 6 inches inside the fume hood sash.
-
Use a pipette or other controlled method for liquid transfers; avoid pouring directly when possible.
-
If contamination of gloves occurs, remove them immediately, wash hands, and don a new pair.
-
-
Post-Procedure:
-
Tightly seal the primary container and any waste containers.
-
Wipe down the work surface and any contaminated equipment.
-
Dispose of all contaminated materials (pipette tips, pads, wipes) in the designated halogenated solvent waste container.
-
Doff PPE according to the doffing sequence.
-
Wash hands thoroughly with soap and water.
-
Emergency Preparedness
Spill Response Plan
Caption: Spill Response Decision Flowchart.
For a minor spill inside a fume hood, trained personnel can manage the cleanup by covering the spill with an inert absorbent material (e.g., vermiculite, sand), collecting it in a sealed container, and disposing of it as hazardous waste. For any major spill, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Seek immediate medical attention.
Decontamination and Disposal Plan
Decontamination
All non-disposable equipment (glassware, stir bars, etc.) must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone) inside the fume hood. Collect all rinsate as halogenated hazardous waste.
Waste Disposal
Carbon-13C tetrachloride and all materials contaminated with it must be disposed of as hazardous waste. Due to its classification as a halogenated solvent and its toxicity, specific waste codes apply.
-
Waste Segregation: It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams, as the disposal costs and methods differ significantly.[6]
-
Labeling and Containment:
-
Collect all liquid waste, including the initial rinsate from decontamination, in a designated, compatible, and properly sealed container (e.g., a polyethylene carboy).[5]
-
Collect all contaminated solid waste (gloves, absorbent pads, pipette tips) in a separate, sealed container lined with a plastic bag.
-
Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[6]
-
List all constituents, including "Carbon-13C Tetrachloride," on the label.
-
-
EPA Hazardous Waste Codes: This waste falls under several EPA classifications. The most common are:
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area with secondary containment. Follow your institution's procedures to request a hazardous waste pickup. Never dispose of carbon tetrachloride down the drain.[5]
References
- Sigma-Aldrich. (2025). Carbon Tetrachloride Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). (n.d.). Carbon tetrachloride - IDLH. NIOSH.
- U.S. Environmental Protection Agency (EPA). (n.d.). Carbon tetrachloride.
- Sigma-Aldrich. (2014). Carbon Tetrachloride Safety Data Sheet (Version 5.6).
- New Jersey Department of Health. (n.d.). Carbon tetrachloride - Hazardous Substance Fact Sheet.
- Occupational Safety and Health Administration (OSHA). (2024). CARBON TETRACHLORIDE (TETRACHLOROMETHANE).
- Agilent Technologies, Inc. (2025). Carbon Tetrachloride Standard (1X1 mL) - Safety Data Sheet.
- National Institute of Standards and Technology (NIST). (2023). Lead (Pb) Isotopic Solution Safety Data Sheet.
- Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes.
- TEMCo. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- UC Davis Safety Services. (2020). Safe Handling of Radioisotopes.
- U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo.
- International Atomic Energy Agency (IAEA). (n.d.). Safe Handling of Radioisotopes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- Interstate Safety. (n.d.). Gloves Chemical Resistance Chart.
- Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
- AllSource Environmental. (n.d.). Guidelines for Solvent Waste Recycling & Disposal.
- U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Kemicentrum. (2025). 8.1 Organic solvent waste.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Table 8-1, Regulations and Guidelines Applicable to Carbon Tetrachloride. In Toxicological Profile for Carbon Tetrachloride.
- ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- University of Pittsburgh. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- WorkSafeBC. (n.d.). Carbon tetrachloride. E-Limit.
Sources
- 1. moravek.com [moravek.com]
- 2. epa.gov [epa.gov]
- 3. nj.gov [nj.gov]
- 4. E-Limit [elimit.online.worksafebc.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]
- 9. Table 8-1, Regulations and Guidelines Applicable to Carbon Tetrachloride - Toxicological Profile for Carbon Tetrachloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbon tetrachloride - IDLH | NIOSH | CDC [cdc.gov]
- 11. westliberty.edu [westliberty.edu]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. epa.gov [epa.gov]
- 15. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
